9,10-Dihydroergotamine N-Oxide
Description
Properties
Molecular Formula |
C33H37N5O6 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-carboxamide |
InChI |
InChI=1S/C33H37N5O6/c1-32(31(41)37-25(14-19-8-4-3-5-9-19)30(40)36-13-7-12-27(36)33(37,42)44-32)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)38(2,43)18-21/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25+,26-,27+,32-,33+,38?/m1/s1 |
InChI Key |
AVVFHTBSWWBSQB-JKCGWWBLSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Oxidative Degradation & Stability Profiling of Dihydroergotamine Mesylate
The following technical guide details the oxidative degradation pathways and stability profiling of Dihydroergotamine (DHE) Mesylate . It is structured for researchers and analytical scientists, focusing on mechanistic insights, experimental protocols, and recent structural elucidations.[1]
Technical Guide for Pharmaceutical Scientists
Executive Technical Overview
Dihydroergotamine (DHE) Mesylate is a semi-synthetic ergot alkaloid used in the treatment of migraines.[2][3][4] Its chemical architecture comprises a rigid ergoline scaffold (containing an indole nucleus) fused to a tripeptide moiety (cyclol structure).
From a stability perspective, DHE presents a dual-challenge profile:
-
Thermodynamic Instability (Epimerization): The C-8 chiral center is highly susceptible to epimerization, leading to the formation of the biologically less active 2'-epi-dihydroergotamine (Impurity D).[1]
-
Kinetic Instability (Oxidation): The electron-rich indole ring and the complex peptide system are prone to oxidative attack, particularly under photolytic and peroxide-stress conditions.
This guide focuses on the oxidative pathways , detailing the formation of specific degradants (including the recently characterized m/z 588 species) and providing a self-validating protocol for their assessment.
Mechanistic Pathways of Degradation
The degradation of DHE is not a single linear event but a branched network influenced by pH, light, and oxidative potential.[1]
The Indole Oxidation Pathway
The indole moiety in the ergoline ring is the primary site of oxidative stress. Unlike simple indoles, the substitution at C-4 and the fused ring system create specific vulnerabilities.[1]
-
Mechanism: Radical attack at the C-2/C-3 position of the indole ring.[1]
-
Outcome: Formation of colored quinoidal species and hydroxylated intermediates.
-
Key Metabolite/Degradant: 8'-Hydroxy-dihydroergotamine (Impurity C) .[1] While primarily a CYP450 metabolite, this species can form under oxidative stress conditions in solution, representing a direct hydroxylation of the ergoline system.[1]
The "Impurity 5" Oxidative Pathway (Recent Findings)
Recent high-resolution mass spectrometry (HR-MS) studies (Basappa et al., 2022) have isolated a specific oxidative degradant (referred to as Impurity 5) that accumulates under peroxide, thermal, and photolytic stress.[1]
-
Characteristics:
-
Proposed Structure: The +4 amu mass shift, combined with oxidative origin, suggests a complex transformation, potentially involving the opening of the proline/peptide ring followed by hydration/oxidation, or a reduction-oxidation cycle unique to the cyclol moiety.[1]
C-8 Epimerization (Impurity D)
While primarily pH-driven, epimerization is catalytically enhanced by oxidative intermediates and light.[1]
-
Process: Inversion of configuration at C-8.
-
Product: 2'-epi-dihydroergotamine (Impurity D).[1]
-
Identification: Isomeric mass (m/z 584) but distinct chromatographic separation.
Visualization of Degradation Pathways
The following diagram maps the degradation logic, separating thermodynamic epimerization from oxidative stress pathways.
Figure 1: Mechanistic degradation map of Dihydroergotamine Mesylate, highlighting the divergence between epimerization and oxidative pathways.[1]
Experimental Protocol: Oxidative Stress Profiling
This protocol is designed to generate the specific oxidative impurities for method validation (specificity) and structural characterization.
Reagents & Equipment
-
API: Dihydroergotamine Mesylate (USP/EP Grade).
-
Oxidant: Hydrogen Peroxide (30% w/w, ACS Reagent).[1]
-
Solvent: Methanol (LC-MS Grade) / Water (Milli-Q).[1]
-
Quenching Agent: Sodium Metabisulfite (10% w/v solution).
Stress Procedure (Step-by-Step)
-
Preparation of Stock: Dissolve 10 mg of DHE Mesylate in 10 mL of Methanol/Water (50:50 v/v) to obtain a 1 mg/mL solution.
-
Oxidative Initiation:
-
Transfer 2.0 mL of Stock solution to a volumetric flask.
-
Add 2.0 mL of 3% H2O2 solution. (Note: Start with 3%; if degradation exceeds 20% in <1 hour, reduce to 0.5%).
-
Control Sample: Prepare a parallel sample replacing H2O2 with water.
-
-
Incubation:
-
Store at Room Temperature (25°C) in the dark.
-
Timepoints: Sample at 1, 4, and 24 hours.
-
-
Quenching (Critical):
-
Prior to injection, neutralize the oxidant to prevent on-column degradation.[1]
-
Add stoichiometric excess of Sodium Metabisulfite solution.
-
-
Dilution: Dilute to target analytical concentration (e.g., 100 µg/mL) with mobile phase.
Acceptance Criteria for Validity
-
Target Degradation: 10–20% loss of parent peak.
-
Mass Balance: The sum of assay + impurities should be 95–105% (unless volatile fragments are formed).
-
Peak Purity: Use PDA (Photo Diode Array) to ensure the parent peak is spectrally pure (no co-eluting degradants).
Analytical Strategy: LC-MS/MS Characterization
To identify the oxidative products (specifically the m/z 588 species), a mass-compatible HPLC method is required.[1] Traditional phosphate buffers must be replaced with volatile buffers.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C8 or C18 (e.g., Agilent Eclipse XDB-C8), 150 x 4.6 mm, 5 µm | C8 provides better peak shape for hydrophobic ergot alkaloids.[1] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Volatile buffer for MS; Acidic pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | High elution strength. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20%→60% B; 25-35 min: 60%→80% B. | Gradient required to separate polar degradants (RRT 0.[1]08) from late eluters. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV: 220 nm (General), 280 nm (Indole specific)FL: Ex 280 nm / Em 350 nm | Fluorescence is highly selective for the intact indole ring.[1] |
Mass Spectrometry Settings (Q-TOF/Triple Quad)
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 100 – 1000.
-
Key Ions to Monitor:
-
m/z 584.3 [M+H]+ (Parent DHE).
-
m/z 588.3 [M+H]+ (Major Oxidative Impurity).
-
m/z 600.3 [M+H]+ (Hydroxylated species).
-
m/z 270.1 [M+H]+ (Peptide cleavage product).
-
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for characterizing unknown impurities generated during the stress testing.
Figure 2: Analytical workflow for the identification and classification of DHE degradation products.
References
-
Basappa, P., Shankar, M. S., & Rao, D. V. (2022).[1][5] Isolation and characterization of major degradants in dihydroergotamine injection. Acta Chromatographica, 36(2).
- Key Finding: Identification of the m/z 588 oxidative impurity and the m/z 270 cleavage product.
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Context: Regulatory framework for forced degradation studies.[10]
-
- European Pharmacopoeia (Ph. Eur.).Dihydroergotamine Mesylate Monograph. Context: Definitions of Impurities A, B, C, D, and E.
-
Smyth, W. F., et al. (2003).[1] Characterisation of selected hypnotic drugs and their metabolites using electrospray ionisation with ion trap mass spectrometry. Analytica Chimica Acta. [1][8]
- Context: Mass spectrometry fragmentation p
-
Daicel Pharma Standards. Dihydroergotamine Impurities and Synthesis.
-
Context: Commercial availability and synthetic origin of DHE impurities.[11]
-
Sources
- 1. US20210085657A1 - Stable pharmaceutical compositions of dihydroergotamine mesylate - Google Patents [patents.google.com]
- 2. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and in vitro/in vivo evaluation of dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. akjournals.com [akjournals.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroergotamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Advanced Characterization and Control of Impurity C in Dihydroergotamine Injection
This guide outlines the technical identification, characterization, and control of Impurity C (8-Hydroxy-9,10-dihydroergotamine) in Dihydroergotamine (DHE) Mesylate Injection.
Abstract
In the high-stakes environment of parenteral drug development, the impurity profiling of ergot alkaloids remains a distinct challenge due to their structural complexity and susceptibility to oxidation. This guide focuses on Impurity C , defined by the European Pharmacopoeia (EP) as 8-Hydroxy-9,10-dihydroergotamine .[1] Unlike random degradation products, Impurity C represents a specific oxidative modification that shares structural homology with active metabolites, necessitating precise LC-MS/MS discrimination to prevent false positives during stability testing and release.
Introduction: The Regulatory & Chemical Context[2][3]
Dihydroergotamine (DHE) Mesylate is a semi-synthetic ergot alkaloid used for the acute treatment of migraine.[2][3] Its therapeutic efficacy relies on agonism at 5-HT1B/1D receptors.[4] However, the indole moiety in the ergoline skeleton is prone to oxidation, leading to the formation of hydroxylated impurities.
Impurity C is of particular concern for three reasons:
-
Regulatory Specification: It is a specified impurity in the EP monograph, requiring strict limits (typically NMT 0.15% or 0.5% depending on the specific product approval).
-
Metabolite Overlap: It is structurally identical to a primary active metabolite formed in vivo (8'-hydroxy-DHE), meaning its presence in the drug product can confound pharmacokinetic (PK) studies if not chromatographically resolved.
-
Oxidative Marker: Its formation serves as a "canary in the coal mine" for the failure of antioxidant systems (e.g., nitrogen purging, antioxidants) in the injectable formulation.
Chemical Identity and Formation Mechanism[6]
Structural Definition
-
Parent Molecule: Dihydroergotamine (C33H37N5O5, MW 583.68)
-
Impurity C: 8-Hydroxy-9,10-dihydroergotamine (C33H37N5O6, MW 599.68)
-
Modification: Addition of a hydroxyl group (+16 Da), typically at the C8 position of the ergoline ring system or the 8' position of the peptide moiety depending on the specific oxidation pathway triggered by light or peroxides.
Mechanism of Formation
The formation of Impurity C is an oxidative process. In DHE injections, this is often driven by dissolved oxygen or peroxide impurities in excipients (e.g., polysorbates, glycols). The mechanism involves the electrophilic attack of reactive oxygen species (ROS) on the electron-rich indole system or the tertiary carbon centers.
Visualization: Oxidative Pathway Logic
The following diagram illustrates the logical flow from environmental stress to the formation of Impurity C.
Figure 1: Mechanistic pathway distinguishing the formation of Impurity C (Hydroxylation) from Impurity A (Dehydrogenation).
Analytical Strategy: Identification & Quantification
To unequivocally identify Impurity C, one cannot rely on retention time (RT) alone due to the presence of other polar degradants. A self-validating protocol using LC-MS/MS is required.
Chromatographic Separation (UPLC/HPLC)
Impurity C, being more polar due to the hydroxyl group, typically elutes earlier than DHE in Reverse Phase (RP) chromatography.
Table 1: Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Hybrid (e.g., Waters BEH C18), 100 x 2.1 mm, 1.7 µm | High surface area for resolving structural isomers. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Volatile buffer suitable for MS; pH 6.5 stabilizes the ergoline ring. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol improves selectivity for polar impurities. |
| Gradient | 10% B to 60% B over 15 mins | Shallow gradient to separate Impurity C from other polar degradants. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI) efficiency. |
| Detection | UV @ 280 nm & MS (ESI+) | 280 nm is the isosbestic point for ergot alkaloids. |
Mass Spectrometry (MS/MS) Criteria
The definitive identification relies on the mass shift and fragmentation pattern.
-
Parent Ion (DHE): m/z 584.3
-
Impurity C Target: m/z 600.3
(Delta +16 Da)
Fragmentation Logic: Fragmentation of ergot alkaloids typically yields a characteristic ion at m/z 223 (the peptide moiety) or m/z 268/270 (the ergoline moiety).
-
If the oxidation is on the ergoline ring , the fragment usually shifts from 268 to 284 (+16).
-
If the oxidation is on the peptide side chain , the peptide fragment shifts.
-
Note: For EP Impurity C, the hydroxylation is generally associated with the peptide/central junction, often yielding a shift in the primary daughter ions.
Experimental Protocol: Isolation and Identification
This protocol describes the workflow to enrich and identify Impurity C from a DHE injection sample.
Step 1: Sample Enrichment (Forced Degradation)
To validate the method, generate Impurity C in situ if a standard is unavailable.
-
Take 5 mL of DHE Injection.
-
Add 100 µL of 3% Hydrogen Peroxide (
). -
Incubate at room temperature for 2-4 hours.
-
Neutralize with catalase or sodium bisulfite.
-
Result: This oxidative stress will enrich Impurity C (check for peak at RRT ~0.8 - 0.9).
Step 2: LC-MS/MS Analysis
Inject the enriched sample alongside the control.
Workflow Visualization
Figure 2: Analytical workflow for the detection and confirmation of Impurity C.
Control Strategies in Manufacturing
Preventing the formation of Impurity C is more effective than removing it.
-
Nitrogen Sparging: DHE solutions must be manufactured under a strict nitrogen blanket to reduce dissolved oxygen to < 1 ppm.
-
pH Control: Maintain pH between 3.5 and 4.5. Higher pH accelerates oxidation; lower pH can cause hydrolysis (Impurity D).
-
Excipient Quality: Use "Low Peroxide" grades of surfactants (e.g., Polysorbate 80) if used in the formulation.
-
Amber Glass: Strict light protection is required during processing and storage.
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Dihydroergotamine Mesylate Monograph 0551. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Mulukutla, V., et al. (2022) . Isolation and characterization of major degradants in dihydroergotamine injection. Acta Chromatographica, 36(2).
-
PubChem . Dihydroergotamine Mesylate Compound Summary. National Library of Medicine.
-
Daicel Pharma Standards . Dihydroergotamine Impurity C Reference Material.
Sources
- 1. Dihydroergotamine EP Impurity C | CAS No- 2881077-62-7 | 8-Hydroxy-9,10-dihydroergotamine [chemicea.com]
- 2. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]
- 3. Dihydroergotamine Mesylate | C34H41N5O8S | CID 71171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroergotamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
Pharmacological & Structural Profiling of Dihydroergotamine Oxidative Impurities
Executive Summary
Dihydroergotamine (DHE) remains a cornerstone in the acute treatment of migraine due to its unique binding profile across serotonergic (5-HT), adrenergic, and dopaminergic receptors. However, the ergoline scaffold is chemically labile. Oxidative stress—induced by light, heat, or peroxides—generates a spectrum of impurities that differ significantly from the parent molecule in both structure and pharmacological activity.
This guide provides a technical deep-dive into the oxidative impurity landscape of DHE. Unlike simple hydrolysis products, oxidative impurities often involve fundamental changes to the indole nucleus or the peptide moiety, potentially altering the drug's safety margin (e.g., fibrotic potential via 5-HT2B) or therapeutic efficacy (5-HT1B/1D affinity).[1] We define the structural characterization of these species and the protocols required to assess their pharmacological impact.
Molecular Architecture & Oxidative Vulnerabilities
To understand the impurities, one must first map the vulnerabilities of the parent molecule. DHE differs from Ergotamine by the hydrogenation of the C9-C10 double bond. While this saturation confers greater stability than the parent ergotamine, two primary zones remain susceptible to oxidation:[1]
-
The Indole Nucleus (Positions 1, 2, & 8): The electron-rich indole ring is prone to oxidation, particularly under photo-stress.[1] This can lead to hydroxylation at C8 or oxidation of the indole double bond itself.
-
The Peptide Moiety (Cyclol Ring): The unique tripeptide ring containing the proline residue is sensitive to oxidative ring-opening, often resulting in "seco-" derivatives or rearrangements.
Table 1: Key Structural Sites & Degradation Risks
| Site | Structural Feature | Oxidative Risk | Potential Impurity Outcome |
| C8 | Benzylic-like position | Hydroxylation | Impurity C (8-hydroxy-DHE) |
| N1-C2 | Indole Nitrogen/Double Bond | Oxidation/Peroxidation | Indole-oxidized species (e.g., 2-oxo derivatives) |
| C9-C10 | Saturated Bond | Dehydrogenation (rare in oxidation, more in synthesis) | Reversion to Ergotamine (Impurity A) |
| Peptide | Proline Ring | Oxidative Cleavage | Ring-opened amides (Loss of biological activity) |
The Oxidative Impurity Landscape
While compendial sources (USP/EP) list specific impurities, recent stability studies have identified non-compendial oxidative degradants that arise during storage or manufacturing stress.
Compendial Oxidative Impurities[1]
-
Impurity C (8-Hydroxy-dihydroergotamine):
-
Formation: Direct oxidation at the C8 position of the lysergic acid moiety.
-
Status: Specified impurity in EP/USP.
-
Detection: RRT ~0.86 (relative to DHE).
-
Emerging Non-Compendial Oxidative Impurities ("Impurity-5")
Recent advanced characterization (UPLC-QTOF-MS) has isolated a critical oxidative degradant, often referred to in literature as "Impurity-5" (RRT ~0.80).[1][2][3][4]
-
Mass Shift: m/z 588.2 [M+H]+ (+4 Da vs DHE).
-
Mechanism: NMR studies indicate the disappearance of the aromatic signal at C9 and the appearance of a new carbonyl signal (~199 ppm).[2][3] This suggests a complex oxidative rearrangement, likely involving the oxidation of the indole system to an oxo-derivative or a hydration-oxidation sequence.[1]
-
Significance: Unlike simple isomers, this modification destroys the aromaticity of the pharmacophore.
Pharmacological Impact Assessment
The pharmacological profile of DHE impurities is governed by the Structure-Activity Relationship (SAR) of the ergoline scaffold. The parent DHE is a potent agonist at 5-HT1B/1D (migraine efficacy) and has partial agonist/antagonist activity at alpha-adrenergic receptors (vasoconstriction side effects).[1]
Impact of Indole Oxidation (e.g., Impurity-5)
The indole nitrogen and the aromatic ring system are critical for pi-stacking interactions within the orthosteric binding pocket of 5-HT receptors.[1]
-
Prediction: Oxidation of the indole (formation of 2-oxo or hydroxy derivatives) disrupts this pi-stacking.[1]
-
Consequence: Drastic reduction in 5-HT1B/1D affinity.[1] These impurities are likely therapeutically inactive .
-
Risk: The primary risk is not "off-target" toxicity, but rather loss of potency and potential immunogenicity if the oxidized protein-reactive species bind to endogenous proteins (haptenization).[1]
Impact of C8-Hydroxylation (Impurity C)[1][7]
-
Prediction: The C8 position is close to the amide linkage. Hydroxylation adds polarity but may not sterically block receptor entry.
-
Consequence: Likely retains partial affinity but with altered efficacy (potentially shifting from agonist to antagonist).
-
Risk: If the impurity retains 5-HT2B agonism (linked to valvular fibrosis) but loses 5-HT1B/1D efficacy, it becomes a "pure liability" molecule.[1]
Visualization: Pharmacological Pathway Logic[1]
Figure 1: Pharmacological cascade of DHE oxidative degradation.[1] Oxidation of the indole core (Impurity Ox) typically severs receptor affinity, whereas peripheral modifications (Impurity C) may alter efficacy profiles.
Analytical & Biological Characterization Protocols
To validate the pharmacological profile of these impurities, a tiered approach combining isolation and in vitro screening is required.
Protocol A: Isolation of Oxidative Impurities (Prep-HPLC)
Objective: Isolate sufficient quantity (>10 mg) of "Impurity-5" or Impurity C for biological testing.[1]
-
Stress Generation: Subject DHE Mesylate (1 mg/mL) to oxidative stress (3% H2O2, 4 hours, RT) or Photo-stress (1.2 million lux hours).[1]
-
Enrichment: Neutralize sample and concentrate via rotary evaporation.
-
Chromatography (Preparative):
-
Column: C18 Prep Column (e.g., Waters XBridge, 19 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 20% B to 60% B over 20 minutes.
-
Rationale: High pH is chosen to improve peak shape of the basic ergoline moiety.
-
-
Collection: Fractionate peaks at RRT 0.80 (Impurity-5) and RRT 0.86 (Impurity C). Lyophilize immediately to prevent further degradation.
Protocol B: Receptor Binding Affinity (Ki Determination)
Objective: Determine if the impurity retains the therapeutic target (5-HT1D) or safety liability target (5-HT2B).[1]
Assay Conditions:
-
Receptor Source: Human recombinant CHO cell membranes expressing 5-HT1D or 5-HT2B.[1]
-
Radioligand: [3H]-GR125743 (for 5-HT1D) or [3H]-LSD (for 5-HT2B).[1]
-
Non-Specific Binding: Define using 10 µM Serotonin (5-HT).[1]
Step-by-Step:
-
Preparation: Dissolve isolated impurity in DMSO (stock 10 mM). Serial dilute to range 0.1 nM – 10 µM.
-
Incubation: Mix membrane prep (10 µg protein), radioligand (at Kd concentration), and impurity dilution. Incubate 60 min at 27°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Visualization: Screening Workflow
Figure 2: Integrated workflow for isolating and characterizing oxidative impurities. The critical step is the transition from structural ID to functional binding assays.
Control Strategy
Given the pharmacological risks, controlling oxidative impurities requires a "Quality by Design" (QbD) approach:
-
Inert Atmosphere: Manufacturing and filling under Nitrogen overlay is mandatory to prevent formation of Impurity C and Impurity-5.
-
pH Control: DHE is most stable at pH 5.2–5.5. Deviations accelerate oxidation.
-
Light Protection: Amber glass (Type I) is non-negotiable due to the photosensitivity of the indole ring.
References
-
United States Pharmacopeia (USP). Dihydroergotamine Mesylate Monograph. USP-NF.[1] [1]
-
European Pharmacopoeia (Ph.[6] Eur.). Dihydroergotamine Mesylate: Impurities A, B, C, D.[1]
-
Basappa, P., et al. (2024). Isolation and characterization of major degradants in dihydroergotamine injection.[2] Acta Chromatographica, 36(2).[2][3] (Identifies Impurity-5/Oxidative degradants).
-
Silberstein, S. D., et al. (2011). The Pharmacology of Ergotamine and Dihydroergotamine. Headache: The Journal of Head and Face Pain. (Establishes parent drug receptor profile).
-
International Conference on Harmonisation (ICH). Impurities in New Drug Products Q3B(R2). (Regulatory framework for reporting thresholds).[7]
Sources
- 1. US20210085657A1 - Stable pharmaceutical compositions of dihydroergotamine mesylate - Google Patents [patents.google.com]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
High-Sensitivity Bioanalysis of Dihydroergotamine (DHE) in Human Plasma
Application Note & Protocol Guide | Version 2.1
Executive Summary
This guide details the extraction and quantification of Dihydroergotamine (DHE) from human plasma samples. DHE is a semi-synthetic ergot alkaloid used in the acute treatment of migraine.[1] Due to its low therapeutic dose and extensive first-pass metabolism, plasma concentrations often fall into the low picogram per milliliter (pg/mL) range, necessitating a high-sensitivity LC-MS/MS assay.
This protocol prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard for cleanliness and sensitivity, while providing a Liquid-Liquid Extraction (LLE) alternative for laboratories with different resource constraints.
Pre-Analytical Considerations & Stability
Critical Warning: DHE is chemically fragile. Adherence to these stability protocols is mandatory to prevent degradation and epimerization.
Physicochemical Constraints
-
Light Sensitivity: DHE undergoes rapid photo-oxidation. All extraction steps must be performed under yellow monochromatic light or in amber glassware.
-
Epimerization: DHE (active) can reversibly convert to 2-epi-dihydroergotamine (inactive) under high temperatures or prolonged exposure to extreme pH.
-
pKa: The ergoline ring nitrogen has a pKa of ~6.8–7.4. This basicity is the lever we use for extraction specificity.
Internal Standard Strategy
To compensate for matrix effects and recovery variability, a stable isotope-labeled internal standard (SIL-IS) is required.
-
Primary Choice: Dihydroergotamine-d3 (DHE-d3).
-
Alternative: Dihydroergocristine (DHEC) (structurally similar but less ideal than SIL-IS).
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Status: Gold Standard (Recommended) Mechanism: Utilizes both hydrophobic retention (C18-like) and electrostatic retention (cation exchange). This allows for rigorous washing steps that remove neutral and acidic interferences, yielding the cleanest extract.
Materials
-
SPE Cartridge: 30 mg / 1 mL Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Certify).
-
Reagents: Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), HPLC-grade Water.
Workflow Diagram
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for DHE extraction.
Step-by-Step Procedure
-
Sample Preparation:
-
Thaw plasma on ice.
-
Aliquot 500 µL of plasma into a clean tube.
-
Add 20 µL of Internal Standard working solution (DHE-d3).
-
Add 500 µL of 2% Formic Acid (aq) . Vortex for 30 seconds.
-
Why? This acidifies the sample (pH < 4), ensuring DHE is fully protonated (positively charged) to bind to the cation exchange sorbent.
-
-
Conditioning:
-
Add 1 mL Methanol .
-
Add 1 mL Water .
-
Note: Do not let the cartridge dry out.
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge.
-
Apply low vacuum (flow rate ~1 mL/min).
-
-
Washing (Critical for Selectivity):
-
Wash 1: Add 1 mL 2% Formic Acid in Water .
-
Function: Removes proteins, salts, and hydrophilic interferences. DHE stays bound via ionic interaction.
-
-
Wash 2: Add 1 mL 100% Methanol .
-
Function: Removes hydrophobic neutrals and lipids. DHE stays bound via ionic interaction.
-
-
-
Elution:
-
Add 1 mL 5% Ammonium Hydroxide in Methanol .
-
Mechanism: The high pH neutralizes the DHE (removing the positive charge), breaking the ionic bond and releasing it into the organic solvent.
-
-
Post-Processing:
-
Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).
-
Protocol B: Liquid-Liquid Extraction (LLE)
Status: Alternative (Cost-Effective) Mechanism: Uses pH manipulation to suppress ionization, forcing DHE into an organic solvent.
Materials
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).
-
Buffer: Ammonium Hydroxide (pH 10) or Borate Buffer (pH 9.5).
Step-by-Step Procedure
-
Alkalization:
-
Aliquot 500 µL plasma.[2]
-
Add 20 µL Internal Standard.
-
Add 200 µL of 0.5 M Ammonium Hydroxide (Target pH ~10).
-
Why? DHE must be uncharged (neutral) to partition into the organic phase.
-
-
Extraction:
-
Add 3 mL of MTBE .
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Phase Separation:
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant into a clean glass tube.
-
-
Dry Down:
-
Evaporate the organic layer under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
-
LC-MS/MS Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).
Chromatographic Parameters
| Parameter | Setting |
| Column | C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | 10% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (1 min) -> Re-equilibrate |
Mass Spectrometry Parameters (MRM)
Ionization Mode: Electrospray Ionization (ESI) Positive
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Dihydroergotamine | 584.3 | 270.1 | 35 | Quantifier |
| Dihydroergotamine | 584.3 | 209.1 | 45 | Qualifier |
| DHE-d3 (IS) | 587.3 | 273.1 | 35 | Quantifier |
Note: The m/z 270 fragment corresponds to the cleavage of the amide bond, a highly specific transition for ergot alkaloids.
Troubleshooting & Optimization Logic
Caption: Decision tree for troubleshooting common recovery issues in DHE extraction.
Common Pitfalls
-
Low Recovery in SPE: Often caused by incorrect pH during the elution step. Ensure your elution solvent is sufficiently basic (pH > 10) to release the drug from the sorbent.
-
Peak Tailing: DHE is a basic amine and interacts with free silanols on the column. Use a column with high carbon load and end-capping, or increase the buffer concentration (Ammonium Formate).
-
Epimerization: If you see a split peak or a shoulder, your sample may have gotten too hot or sat at an extreme pH for too long. Process samples rapidly.
References
-
Murday, M., et al. (1999). Determination of dihydroergotamine in human plasma by high-performance liquid chromatography with fluorescence detection.[3] Journal of Chromatography B: Biomedical Sciences and Applications.[3] Link
-
Shrewsbury, S. B., et al. (2019). STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101).[4] Headache: The Journal of Head and Face Pain. Link
-
Wermeling, D. P., et al. (2011). Pharmacokinetics and pharmacodynamics of a new intranasal dihydroergotamine formulation. Journal of Clinical Pharmacology. Link
-
Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing - Bond Elut Certify.[5]Link
-
Thermo Fisher Scientific. SPE Method Development Guide: Mixed-Mode Cation Exchange.Link
Sources
Application Note: A Stability-Indicating UPLC Method for the Analysis of Dihydroergotamine and Its Degradation Products
Abstract
This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Dihydroergotamine (DHE) and its degradation products. Dihydroergotamine, a semi-synthetic ergot alkaloid, is susceptible to degradation under various stress conditions, making it crucial to have a reliable analytical method to ensure its quality, safety, and efficacy in pharmaceutical formulations.[1] This document provides a comprehensive protocol for the separation and quantification of DHE and its impurities, developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines on stability testing.[2][3][4][5] The method detailed herein is suitable for routine quality control and stability studies in drug development and manufacturing.
Introduction: The Imperative for a Stability-Indicating Method
Dihydroergotamine is a cornerstone in the treatment of migraines and vascular headaches.[1][6] Its therapeutic efficacy is intrinsically linked to its chemical integrity. As with many complex molecules, DHE is prone to degradation when exposed to environmental stressors such as light, heat, humidity, and oxidative conditions.[7][8] The resultant degradation products may not only lead to a loss of potency but could also introduce potentially harmful impurities. Therefore, a stability-indicating analytical method—one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products and potential process-related impurities—is not just a regulatory requirement but a scientific necessity for ensuring patient safety.
The principles of this application note are grounded in the ICH Q1A guidelines, which mandate stress testing to elucidate the intrinsic stability of a drug substance.[5] By subjecting DHE to forced degradation, we can generate its potential degradation products and validate the analytical method's ability to resolve them, thereby ensuring the method is "fit for purpose."[3]
Understanding Dihydroergotamine Degradation Pathways
Forced degradation studies are a critical component of method development and validation.[7][9] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[3] For Dihydroergotamine, degradation has been observed under the following conditions:
-
Acidic and Basic Hydrolysis: Leads to the formation of specific impurities.[7][8]
-
Oxidative Degradation: Susceptible to oxidation, resulting in various degradation products.[7][8]
-
Thermal Degradation: Elevated temperatures can induce degradation.[7][8]
-
Photodegradation: Exposure to light can cause the formation of photo-degradants.[7][8]
A study on Dihydroergotamine mesylate injection identified two major degradation impurities, one formed under basic conditions and the other under acidic, photolytic, thermal, and oxidative stress.[7][8]
UPLC Methodology: Rationale and Protocol
The choice of UPLC is predicated on its advantages over traditional HPLC, namely higher resolution, faster analysis times, and greater sensitivity, which are all critical for resolving closely eluting impurities.
Chromatographic System and Conditions
The following UPLC system and conditions have been optimized for the separation of Dihydroergotamine and its degradation products. An ion-pair UPLC method has been shown to be effective for quantifying related substances in DHE injection formulations.[7][8][9]
| Parameter | Recommended Setting | Justification |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent | Provides the necessary pressure tolerance and low dispersion for high-resolution separations with sub-2 µm particles. |
| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm | The BEH particle technology offers excellent stability across a wide pH range, and the Shield RP18 provides an alternative selectivity for polar compounds. |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 2.5 with Phosphoric Acid | A low pH mobile phase is often used for the analysis of ergot alkaloids to ensure good peak shape and retention.[8] |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for the analytes. |
| Gradient Elution | See Table 2 | A gradient is necessary to elute both the polar degradation products and the more retained Dihydroergotamine peak within a reasonable timeframe while achieving optimal resolution. |
| Flow Rate | 0.3 mL/min | A lower flow rate is typical for UPLC columns with smaller internal diameters, maximizing efficiency.[8] |
| Column Temperature | 50 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation efficiency.[8] |
| Injection Volume | 1.0 µL | A small injection volume is crucial to prevent column overload and maintain sharp peaks in UPLC. |
| Detector | Photodiode Array (PDA) Detector | Allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity. |
| Detection Wavelength | 220 nm and 280 nm | 220 nm provides general detection for impurities, while 280 nm is a more specific wavelength for the ergot alkaloid chromophore.[10][11] |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 75 | 25 | Initial |
| 25.0 | 75 | 25 | 6 |
| 55.0 | 45 | 55 | 6 |
| 65.0 | 50 | 50 | 6 |
| 66.0 | 75 | 25 | 6 |
| 70.0 | 75 | 25 | 6 |
Experimental Protocols
Preparation of Standard and Sample Solutions
4.1.1. Dihydroergotamine Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of Dihydroergotamine Mesylate reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored protected from light and under refrigeration.
4.1.2. Working Standard Solution (100 µg/mL)
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the 50:50 acetonitrile:water diluent.
4.1.3. Sample Preparation (for a 1 mg/mL formulation)
-
Accurately transfer 1.0 mL of the Dihydroergotamine injection sample into a 10 mL volumetric flask.
-
Dilute to volume with the 50:50 acetonitrile:water diluent.
-
Filter through a 0.22 µm PVDF syringe filter before injection.
Forced Degradation Protocol
The following protocol is a starting point for forced degradation studies and may need to be adjusted based on the specific formulation. The goal is to achieve approximately 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1N HCl. Heat at 60 °C for 30 minutes.[8] Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1N NaOH. Heat at 60 °C for 5 minutes.[8] Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Store the drug product at 60 °C for 7 days.[8]
-
Photolytic Degradation: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A sample protected from light should be analyzed as a control.
Results and Discussion: Expected Chromatographic Profile
The UPLC method described should provide baseline separation of Dihydroergotamine from its major degradation products. A representative chromatogram would show the main DHE peak well-resolved from earlier eluting polar degradants and any later eluting impurities.
Table 3: Typical Relative Retention Times (RRT) of Dihydroergotamine Degradation Products
| Peak | RRT | Potential Identity/Origin |
| Impurity 1 | ~0.08 | Base Degradation Product[7][8] |
| Impurity 5 | ~0.80 | Acid, Photo, Thermal, and Oxidative Degradation Product[7][8] |
| Dihydroergotamine | 1.00 | Active Pharmaceutical Ingredient |
Note: RRTs are approximate and can vary slightly between different UPLC systems and column batches.
Method Validation: A Self-Validating System
A stability-indicating method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The forced degradation studies are the primary means of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for Dihydroergotamine would be from the limit of quantification (LOQ) to 150% of the working concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the UPLC analysis of Dihydroergotamine and its degradation products.
Sources
- 1. Development and in vitro/in vivo evaluation of dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. A Rapid and Sensitive Stability-Indicating Eco-Friendly HPTLC Assay for Fluorescence Detection of Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. US20210085657A1 - Stable pharmaceutical compositions of dihydroergotamine mesylate - Google Patents [patents.google.com]
- 11. revroum.lew.ro [revroum.lew.ro]
Application Note: High-Integrity Preparation of Dihydroergotamine N-Oxide Stock Solutions
Topic: Preparation of Dihydroergotamine N-Oxide Stock Solutions Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Pharmaceutical Scientists, and DMPK Researchers.
Abstract & Scope
Dihydroergotamine (DHE) N-oxide is a critical oxidative metabolite and degradation product of the anti-migraine therapeutic Dihydroergotamine (DHE).[1][2] Accurate quantification of this compound is essential for stability-indicating assays and metabolic profiling.[2] However, the N-oxide moiety introduces specific instability vectors—namely, susceptibility to thermal deoxygenation (reversion to parent drug) and Cope elimination—while retaining the inherent photosensitivity of the ergoline scaffold.
This guide provides a validated workflow for the preparation, storage, and handling of DHE N-oxide stock solutions, emphasizing the exclusion of reducing agents that are commonly used to stabilize other ergot alkaloids.
Physicochemical Profile & Solubility Strategy[1][2][3][4]
Understanding the shift in polarity between DHE and its N-oxide is the basis for solvent selection.
| Property | Dihydroergotamine (Parent) | Dihydroergotamine N-Oxide | Implication for Stock Prep |
| Polarity | Moderate (Amphiphilic) | High (Zwitterionic character) | N-Oxide requires polar aprotic solvents for high-concentration stocks.[1][2] |
| pKa | ~6.3 (Ergoline nitrogen) | ~4.5 (N-O group) | N-oxide is less basic; pH adjustment requires care to avoid hydrolysis.[1][2] |
| Redox Stability | Prone to Oxidation | Prone to Reduction | CRITICAL: Do NOT use Ascorbic Acid or Bisulfite (common ergot stabilizers) as they may reduce the N-oxide back to DHE.[1][2] |
| Photosensitivity | High (Isomerization) | High (Ring degradation) | Strict amber/actinic glass requirement.[1][2] |
Solvent Selection Matrix
Safety & Handling
Hazard Class: Ergot alkaloids are potent vasoconstrictors and serotonergic agonists.[2]
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Containment: All weighing of solid reference standards must occur within a certified fume hood or powder containment enclosure.
-
Deactivation: Spills should be treated with 10% bleach (sodium hypochlorite) to oxidize and break the ergoline ring system before cleanup.[2]
Protocol: Preparation of Primary Stock Solution
Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock in DMSO.
Materials
-
Vessel: Amber borosilicate glass vial (Type I) with PTFE-lined screw cap.[1][2]
-
Gas: Argon or Nitrogen (High Purity) for headspace purging.[1][2]
Step-by-Step Procedure
-
Equilibration: Allow the reference standard vial to warm to room temperature in a desiccator to prevent condensation on the hygroscopic solid.
-
Weighing (Difference Method):
-
Calculation:
-
Dissolution:
-
Inerting: Gently purge the headspace of the vial with Argon gas for 10 seconds (low flow, do not splash).
-
Storage: Cap tightly. Store at -80°C (preferred) or -20°C.
Protocol: Working Solutions & Stability
Objective: Dilute Master Stock for analytical use (e.g., 10 µg/mL).
-
Thawing: Thaw the DMSO stock in the dark at room temperature. Vortex to ensure homogeneity (DMSO freezes in layers).[1][2]
-
Diluent: Prepare Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid .
-
Dilution:
-
Usage Window:
-
Room Temp (Benchtop): Stable for < 4 hours.
-
Autosampler (4°C): Stable for 24 hours.
-
Discard: Do not refreeze working solutions.
-
Visualization: Workflow & Degradation Logic[1]
The following diagram illustrates the critical decision pathways and degradation risks associated with DHE N-Oxide handling.
Caption: Operational workflow for DHE N-Oxide stock preparation highlighting critical instability nodes (Reduction, Light, Heat) that must be mitigated.
Quality Control (QC) & Troubleshooting[1][2]
Before using the stock for critical assays, validate its integrity. The primary failure mode is reversion to Dihydroergotamine (DHE) .[1][2]
QC Method: LC-MS/MS Check[1][2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.[1][2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection:
-
Acceptance Criteria: The DHE parent peak area must be < 2.0% of the N-oxide peak area. If DHE > 2%, the stock has degraded (reduced) and must be discarded.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Parent Drug (DHE) Level | Chemical reduction occurred.[1][2] | Ensure NO antioxidants (ascorbic acid) are present.[1][2] Check solvent purity. |
| Yellow/Brown Discoloration | Photo-oxidation.[1][2] | Discard. Use fresh amber glassware. Work under yellow light. |
| Precipitation in Working Stock | Solubility limit exceeded. | Increase organic ratio (e.g., use 60% ACN).[1][2] Ensure pH is not alkaline.[2] |
| Split Peaks in HPLC | Epimerization. | Ergot alkaloids can epimerize at C8.[2] Ensure pH is controlled (< 6.0) and analysis time is short. |
References
-
European Medicines Agency (EMA). (2015).[1][2] Assessment Report: Ergot Alkaloids. Detailed review of ergot alkaloid instability and epimerization.
-
PubChem. (2025).[1][2] Dihydroergotamine Mesylate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
Mulder, P. P., et al. (2015).[1][2] Analysis of Ergot Alkaloids in Cereals. Toxins, 7(6), 1954-1978.[1][2] (Reference for extraction solvents and stability of ergot derivatives).
Sources
Troubleshooting & Optimization
Preventing thermal degradation of N-oxides during HPLC analysis
Topic: Preventing Thermal Degradation of N-Oxides During HPLC/LC-MS Analysis
Executive Summary: The "Thermal Trap"
Current Status: Active Severity: High (Risk of OOS results and structural misidentification)
N-oxides are critical metabolites and degradation products in pharmaceutical development, but they are notoriously labile. They present a dual-threat in analytical chemistry:
-
Chromatographic Degradation (On-Column): Driven by the Cope Elimination , converting the N-oxide into an alkene and a hydroxylamine during separation.
-
In-Source Fragmentation (ISF): Driven by Thermal Deoxygenation in the MS source, converting the N-oxide back to the parent amine, leading to "ghost" peaks and mass balance errors.
This guide provides the protocols to distinguish, prevent, and remediate these issues.
The Mechanisms of Failure
To solve the problem, you must first identify where the degradation is occurring.
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways. Path A occurs inside the column, creating physical impurities. Path B occurs in the detector, creating false signals.
Module 1: HPLC Method Development (On-Column Stability)
Issue: The N-oxide peak area decreases with increasing column temperature, often accompanied by the appearance of broad, late-eluting peaks (hydroxylamines).
Q: What is the maximum safe temperature for N-oxide separation?
A: There is no universal "safe" temperature, but the Cope elimination is significantly accelerated above 40°C .
-
Mechanism: The Cope elimination requires a syn-periplanar geometry and heat to proceed via a 5-membered cyclic transition state [1, 2].
-
Recommendation: Set initial method development temperature to 25°C - 30°C .
Q: How do I confirm if the degradation is happening on the column?
A: Perform a Temperature Screening Study . If the ratio of the N-oxide to the parent amine (or degradation products) changes as a function of column temperature, the reaction is occurring on-column.
Protocol: Temperature Screening
-
Prepare a standard of the N-oxide (avoiding the parent amine if possible).
-
Inject at 20°C, 30°C, 40°C, and 50°C keeping all other parameters constant.
-
Plot the Area Count of the N-oxide vs. Temperature.
| Temperature | N-Oxide Area (%) | Degradant Area (%) | Diagnosis |
| 20°C | 99.5 | 0.5 | Stable |
| 30°C | 99.2 | 0.8 | Acceptable |
| 40°C | 95.0 | 5.0 | Onset of Cope Elimination |
| 50°C | 80.0 | 20.0 | Severe Degradation |
Q: Does pH influence N-oxide stability?
A: Yes. While Cope elimination is thermal, the protonation state of the amine oxide affects its conformation and stability.
-
Insight: N-oxides are generally more stable in acidic mobile phases (pH 2-4) where they may exist in a protonated form, which can inhibit the cyclic transition state required for elimination [3].
-
Warning: Avoid highly basic pH (>8) at elevated temperatures, as this promotes elimination kinetics.
Module 2: LC-MS Interface (In-Source Fragmentation)
Issue: You observe the Parent Amine peak at the retention time of the N-Oxide . This is a classic "Ghost Peak" caused by In-Source Fragmentation (ISF).
Q: Why does my MS spectrum show the parent amine (M-16) at the N-oxide retention time?
A: This is Thermal Deoxygenation . The high temperature of the ESI/APCI source (often 300°C–500°C) or high collision energy in the transport region strips the oxygen atom from the N-oxide [4].
Q: How do I distinguish a real impurity from In-Source Fragmentation?
A: You must decouple the chromatography from the detection.
Protocol: The "Source-Ramp" Validation
-
Fix Chromatography: Keep column temp constant (e.g., 25°C).
-
Vary Source Temp: Inject the sample at Source Temperatures of 200°C, 350°C, and 500°C.
-
Vary Potential: If using ESI, adjust the Fragmentor/Cone Voltage (e.g., 80V vs 130V).
Data Interpretation:
-
Scenario A (Real Impurity): The ratio of Parent Amine Peak to N-Oxide Peak remains constant regardless of source settings.
-
Scenario B (ISF): The Parent Amine signal increases significantly as Source Temperature or Voltage increases.
Q: How do I prevent ISF during routine analysis?
A: Optimize the "Soft" Ionization parameters.
-
Source Temp: Lower to the minimum required for desolvation (e.g., 250°C–300°C instead of 500°C).
-
Cone Voltage/Declustering Potential: Reduce by 20-30% from the auto-tuned value. N-O bonds are weaker than C-C bonds and break easily under potential gradients [5].
Module 3: Troubleshooting Workflow
Use this logic gate to solve N-oxide recovery issues.
Figure 2: Decision tree for isolating the source of degradation.
FAQs: Specific Scenarios
Q: Can I use Gas Chromatography (GC) for N-oxides? A: No. The injection port temperatures (200°C+) will instantly degrade the N-oxide via Cope elimination. You must derivatize the N-oxide (e.g., reduction to amine) or use LC-MS.
Q: I see a peak with [M+H-18] in my MS. Is this the N-oxide? A: Likely no .
-
N-Oxides typically show [M+H-16] (Loss of Oxygen) or [M+H-17] (Loss of OH radical).
-
Hydroxylated Metabolites typically show [M+H-18] (Loss of Water) [6].[1]
-
Action: Use this mass difference to distinguish between N-oxides and their hydroxylated isomers.[2][3]
Q: My N-oxide standard is degrading in the autosampler. What do I do? A: N-oxides can be light-sensitive and thermally unstable even at ambient temperatures over long runs.
-
Thermostat: Set autosampler to 4°C .
-
Solvent: Avoid protic solvents (methanol) if possible in the diluent; Acetonitrile is often more inert.
-
Amber Glass: Always use amber vials to prevent photo-initiated rearrangement (Meisenheimer rearrangement).
References
-
Cope, A. C., & LeBel, N. A. (1960). Amine Oxides.[4][5][6][7][8] VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society.[5][6]
-
J&K Scientific. (2025). Cope Elimination Reaction Mechanism and Applications. JK-Sci Technical Resources.
-
Chowdhury, S. K., et al. (2010). Strategies for the differentiation of N-oxides and hydroxylated metabolites by LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Ramanathan, R., et al. (2000).[2] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Analytical Chemistry.
-
USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. USP Technical Guides.
-
Ma, S., & Chowdhury, S. K. (2011). Discrimination of N-oxides from hydroxylated compounds by LC/MS. Current Drug Metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proprep.com [proprep.com]
- 5. Cope_reaction [chemeurope.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Dihydroergotamine and its N-Oxide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid widely used in the treatment of migraines. During its synthesis, storage, or metabolism, various related substances can be formed, including the Dihydroergotamine N-oxide. Due to their structural similarity, the co-elution of DHE and its N-oxide presents a significant analytical challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This technical guide provides a comprehensive approach to understanding and resolving this co-elution issue, ensuring accurate quantification and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why do Dihydroergotamine (DHE) and its N-oxide co-elute in RP-HPLC?
A1: The co-elution of DHE and its N-oxide is primarily due to their very similar chemical structures. Both molecules share the same fundamental ergot alkaloid framework. The only difference is the presence of an oxygen atom on one of the tertiary amine nitrogens in the N-oxide. This subtle change is often insufficient to provide adequate selectivity for separation under typical reversed-phase conditions (e.g., neutral or slightly acidic pH) where both compounds are largely protonated and exhibit similar hydrophobicity.
Q2: What is the key chemical difference that can be exploited for their separation?
Q3: How does the difference in pKa help in their HPLC separation?
A3: By manipulating the pH of the mobile phase, we can selectively alter the ionization state of DHE and its N-oxide. In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on their charge. The neutral, unionized form of a compound is more hydrophobic and, therefore, more strongly retained on a nonpolar stationary phase (like C18) than its charged, ionized counterpart[3][4]. By adjusting the mobile phase pH to be between the pKa values of the two compounds, we can ensure that one compound is predominantly in its neutral form while the other is ionized, thus maximizing the difference in their retention times.
Troubleshooting Guide: Resolving Co-elution
This guide presents a systematic approach to developing an HPLC method for the successful separation of Dihydroergotamine and its N-oxide.
Step 1: Understanding the Analyte Properties
Before embarking on method development, it is crucial to understand the key physicochemical properties of the compounds of interest.
| Property | Dihydroergotamine (DHE) | Dihydroergotamine N-Oxide | Rationale for Separation |
| Molecular Weight | 583.7 g/mol [5] | 599.7 g/mol | Minimal difference; unlikely to be the primary basis for separation. |
| Structure | Ergot alkaloid with a tertiary amine. | DHE with an oxygen atom on a tertiary amine nitrogen. | High structural similarity leads to co-elution under generic conditions. |
| pKa | ~6.35[1] | Estimated ~4.5 (for the N-oxide group) | Key Differentiator. Allows for selective ionization control via mobile phase pH. |
| Polarity | Basic, moderately polar. | More polar than DHE due to the N-oxide group.[2] | The N-oxide is expected to elute earlier in reversed-phase chromatography if both are in the same ionization state. |
Step 2: The Strategic Importance of Mobile Phase pH
The significant difference in pKa between DHE and its N-oxide is the most powerful tool for achieving separation. The following diagram illustrates the relationship between pH, ionization state, and expected retention behavior in RP-HPLC.
Caption: Impact of mobile phase pH on the ionization and retention of DHE and its N-oxide.
Based on this principle, a high pH mobile phase is the most logical starting point for method development. At a pH above 7, both the DHE and the N-oxide will be in their neutral, un-ionized forms. However, the inherent polarity of the N-oxide group will cause it to be less retained on a C18 column compared to the less polar DHE. Some literature suggests that a high pH mobile phase using ammonia has been successful for separating DHE and its degradants[6].
Step 3: Experimental Protocol - Starting HPLC Conditions
The following method is a robust starting point for the separation of Dihydroergotamine and its N-oxide. Method validation should be performed according to ICH Q2(R2) guidelines[7].
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 column provides a good balance of efficiency and backpressure. A smaller particle size can be used for higher efficiency if needed. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0 with Ammonium Hydroxide | A high pH mobile phase ensures both analytes are in their neutral forms. Ammonium bicarbonate is a volatile buffer, making it compatible with mass spectrometry (MS) detection if required. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 20% to 60% B over 20 minutes | A broad gradient is a good starting point to ensure elution of both compounds and to assess the presence of other related substances. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature control is crucial for reproducible retention times. 30 °C is a good starting point to ensure good peak shape. |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) | DHE has a UV absorbance maximum around 280 nm. Fluorescence detection offers higher sensitivity and selectivity for ergot alkaloids. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |
Step 4: Method Optimization - A Systematic Approach
If the initial conditions do not provide baseline separation, a systematic approach to optimization is required. The following workflow can be used:
Caption: Systematic workflow for HPLC method optimization.
Detailed Optimization Steps:
-
Fine-Tuning Mobile Phase pH: Even small adjustments to the pH (e.g., in 0.2 unit increments from 8.5 to 9.5) can have a significant impact on the retention of DHE as it approaches its pKa. This is often the most effective first step in optimization.
-
Adjusting the Gradient Slope: If the peaks are partially resolved, making the gradient shallower (e.g., a smaller %B change per minute) will increase the separation between them.
-
Changing the Organic Modifier: If altering the pH and gradient does not provide sufficient selectivity, changing the organic modifier from acetonitrile to methanol can alter the elution order or improve resolution due to different analyte-solvent interactions.
-
Exploring Alternative Column Chemistries: If co-elution persists, a column with a different stationary phase, such as a Phenyl-Hexyl phase, may offer alternative selectivity through pi-pi interactions with the aromatic rings of the analytes.
Conclusion
The successful separation of Dihydroergotamine and its N-oxide is a clear example of how a fundamental understanding of analyte chemistry, particularly pKa, can be leveraged to overcome challenging co-elution problems in HPLC. By strategically manipulating the mobile phase pH to control the ionization state of the analytes, a robust and reproducible separation can be achieved. This guide provides a comprehensive framework for method development and troubleshooting, enabling researchers to ensure the accuracy and integrity of their analytical results.
References
-
Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PubChem. Dihydroergotamine. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. Dihydroergotamine. Retrieved from [Link]
-
U.S. Food and Drug Administration. ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Veeprho. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
AKJournals. Isolation and characterization of major degradants in dihydroergotamine injection. Retrieved from [Link]
-
Wikipedia. Amine oxide. Retrieved from [Link]
Sources
- 1. sterimaxinc.com [sterimaxinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. moravek.com [moravek.com]
- 4. veeprho.com [veeprho.com]
- 5. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroethidium (DHE) Fluorescence Detection
Welcome to the technical support center for dihydroethidium (DHE) fluorescence detection of superoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining robust and reproducible results. My aim is to move beyond simple protocol steps and delve into the underlying principles to empower you to make informed decisions during your experiments.
Understanding the Chemistry: The Key to Accurate Detection
Dihydroethidium (DHE) is a widely used probe for detecting intracellular superoxide (O₂•⁻). The core principle of this assay lies in the oxidation of DHE by superoxide to form a fluorescent product, 2-hydroxyethidium (2-OH-E⁺), which intercalates with DNA and emits a red fluorescence.[1][2] However, DHE can also be oxidized by other reactive oxygen species (ROS) to form ethidium (E⁺), a compound with a similar fluorescence spectrum that can be a significant source of background noise and lead to misinterpretation of results.[1][3] Understanding this fundamental chemistry is the first step in troubleshooting and optimizing your DHE-based assays.
dot graph DHE_Oxidation_Pathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: DHE oxidation pathways leading to specific and non-specific fluorescent products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 2-hydroxyethidium (2-OH-E⁺) and ethidium (E⁺)?
A1: The key distinction lies in their specificity as markers for superoxide production.
-
2-Hydroxyethidium (2-OH-E⁺): This is the product of the specific reaction between DHE and superoxide (O₂•⁻).[2] Its presence is a more reliable indicator of superoxide levels in your sample.
-
Ethidium (E⁺): This is formed through the non-specific oxidation of DHE by other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[1][3] High levels of E⁺ can create significant background fluorescence and confound the interpretation of superoxide-specific signals.
It is crucial to use imaging systems and analytical methods, such as HPLC, that can differentiate between these two fluorophores to ensure the accuracy of your results.[2][4]
Q2: What are the optimal excitation and emission wavelengths for detecting the superoxide-specific 2-OH-E⁺ signal?
A2: While the fluorescence spectra of 2-OH-E⁺ and E⁺ are similar, there are subtle differences that can be exploited to enhance specificity.
| Fluorophore | Excitation Peak(s) | Emission Peak |
| 2-Hydroxyethidium (2-OH-E⁺) | ~396 nm and ~500 nm | ~580 nm |
| Ethidium (E⁺) | ~480-530 nm | ~590-620 nm |
To specifically measure the superoxide-dependent signal, it is recommended to use an excitation wavelength around 480-500 nm and collect emission at approximately 570-580 nm .[4][8][9] Some advanced techniques also utilize the unique excitation peak of 2-OH-E⁺ at 396 nm for more specific detection.[7]
Troubleshooting Guide: Reducing Background Noise
High background fluorescence is one of the most common challenges in DHE-based assays. Here's a breakdown of potential causes and actionable solutions.
Issue 1: High background fluorescence in my negative control or untreated cells.
This indicates non-specific DHE oxidation or cellular autofluorescence.
Root Cause Analysis and Solutions:
-
Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, riboflavin, and collagen.[10] This is often more pronounced in the green spectrum but can bleed into the red channel.
-
Solution:
-
Image an unstained control: Before any experiment, image a sample of your cells without any DHE to determine their intrinsic autofluorescence.[11]
-
Use appropriate filters: Employ high-quality, narrow-bandpass filters to minimize the detection of autofluorescence.
-
Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific DHE signal from the autofluorescence signature.
-
Consider a different medium: Some components in cell culture media, like phenol red and serum, can be fluorescent.[12] For imaging, switch to a phenol red-free and, if possible, serum-free medium or a balanced salt solution like PBS.[12]
-
-
dot graph Autofluorescence_Mitigation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for addressing cellular autofluorescence.
-
Non-specific DHE Oxidation: DHE can be oxidized by factors other than superoxide, leading to the formation of ethidium (E⁺).
-
Solution:
-
Optimize DHE Concentration: High concentrations of DHE can lead to auto-oxidation and increased background. Titrate your DHE concentration to find the lowest effective concentration that still provides a detectable signal in your positive control. A common starting point is 5-10 µM.[1][13]
-
Minimize Light Exposure: DHE is light-sensitive. Protect your DHE stock solution and stained samples from light at all times to prevent photochemical oxidation.
-
Include a Superoxide Dismutase (SOD) Control: SOD is an enzyme that scavenges superoxide. Pre-incubating your cells with a cell-permeable form of SOD (e.g., PEG-SOD) before adding DHE should significantly reduce the superoxide-specific signal.[8][13] If a high signal persists, it is likely due to non-specific oxidation.
-
-
Issue 2: My positive control shows a weak signal.
A weak signal in your positive control can be due to several factors, from suboptimal staining to instrument settings.
Root Cause Analysis and Solutions:
-
Insufficient DHE Incubation Time or Concentration: The kinetics of DHE uptake and oxidation are critical.
-
Solution:
-
Optimize Incubation Time: The optimal incubation time can vary between cell types. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the point of maximal signal-to-noise ratio.[6][14]
-
Re-evaluate DHE Concentration: While high concentrations can increase background, a concentration that is too low will result in a weak signal. Ensure you are using an appropriate concentration for your cell type and experimental conditions.
-
-
-
Instrument Settings Not Optimized: Incorrect microscope or flow cytometer settings can lead to poor signal detection.
-
Solution:
-
Check Laser Power and Detector Gain: Ensure that the laser power is sufficient to excite the fluorophore without causing photobleaching and that the detector gain is set appropriately to capture the emission.
-
Verify Filter Sets: Confirm that you are using the correct filter sets for 2-OH-E⁺ detection (see FAQ 2).
-
-
-
Ineffective Positive Control: The agent used to induce superoxide production may not be working effectively.
-
Solution:
-
Use a Reliable Positive Control: Antimycin A is a commonly used positive control for inducing mitochondrial superoxide production.[15] Ensure it is used at an effective concentration.
-
Confirm Cell Health: Ensure your cells are healthy and responsive before inducing oxidative stress.
-
-
Issue 3: High variability between replicate wells/samples.
Inconsistent results can undermine the reliability of your data.
Root Cause Analysis and Solutions:
-
Inconsistent Cell Seeding: Uneven cell density will lead to variable DHE staining.
-
Solution: Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and distribute evenly before treatment.
-
-
Variable Incubation Times: Staggering the addition and removal of DHE and treatment compounds can lead to differences in reaction times.
-
Solution: Use a multichannel pipette or automated liquid handling system to ensure consistent timing across all wells.[1]
-
-
Photobleaching: Excessive exposure to the excitation light source during imaging can quench the fluorescent signal.
-
Solution:
-
Minimize Exposure Time: Use the lowest possible laser power and shortest exposure time that provides a good signal.
-
Use an Anti-fade Mounting Medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.
-
-
Experimental Protocols
Protocol 1: General DHE Staining for Adherent Cells
-
Cell Culture: Seed cells in a suitable plate (e.g., 96-well black-walled, clear-bottom plate for fluorescence microscopy) and culture until they reach the desired confluency.
-
Prepare DHE Working Solution: Prepare a fresh 5-10 µM DHE working solution in pre-warmed, serum-free medium or PBS. Protect from light.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any residual medium.[1][6]
-
DHE Incubation: Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1][6]
-
Washing: Gently wash the cells three times with warm PBS to remove excess DHE.[1]
-
Imaging: Immediately image the cells using appropriate filter sets for 2-OH-E⁺ (e.g., Ex: 488 nm, Em: 570-590 nm).
Protocol 2: Incorporating Controls for a Robust Assay
-
Negative Control (Unstained): Cells that have not been treated with DHE. This is to assess autofluorescence.
-
Vehicle Control: Cells treated with the vehicle used to dissolve your test compound and stained with DHE.
-
Positive Control: Cells treated with a known superoxide inducer (e.g., Antimycin A) and stained with DHE.[15]
-
SOD Control: Cells pre-incubated with a cell-permeable SOD mimetic before DHE staining to confirm the specificity of the signal for superoxide.[8]
dot graph DHE_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: A robust experimental workflow for DHE-based superoxide detection.
By understanding the nuances of DHE chemistry and systematically troubleshooting potential sources of error, you can significantly improve the quality and reliability of your superoxide detection assays.
References
-
High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. PubMed Central. [Link]
-
Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. PubMed. [Link]
-
Analysis of Kinetics of Dihydroethidium Fluorescence with Superoxide Using Xanthine Oxidase and Hypoxanthine Assay. PubMed Central. [Link]
-
Analysis of DHE-derived oxidation products by HPLC in the assessment of superoxide production and NADPH oxidase activity in vascular systems. American Physiological Society Journal. [Link]
-
Analysis of dihydroethidium fluorescence for the detection of intracellular and extracellular superoxide produced by NADPH oxidase. ResearchGate. [Link]
-
Live-cell imaging; reactive oxygen species (Superoxide). Protocols.io. [Link]
-
Reaction of the dihydroethidium (DHE) probe with reactive oxygen species. ResearchGate. [Link]
-
METHODS USED IN INTERNAL MEDICINE IMAGING CORE 1. Detection of ROS (O2 •- and H2O2) in vascular tissues. Emory University. [Link]
-
Superoxide reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium. ResearchGate. [Link]
-
Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine. WUR eDepot. [Link]
-
Analysis of dihydroethidium fluorescence for the detection of intracellular and extracellular superoxide produced by NADPH oxidase. PubMed. [Link]
-
The fluorescent detection of ROS by dihydroethidium (DHE). ResearchGate. [Link]
-
How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]
-
Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. PubMed Central. [Link]
-
Tips to Minimize Autofluorescence. FluoroFinder. [Link]
Sources
- 1. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Analysis of Kinetics of Dihydroethidium Fluorescence with Superoxide Using Xanthine Oxidase and Hypoxanthine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of dihydroethidium fluorescence for the detection of intracellular and extracellular superoxide produced by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. med.emory.edu [med.emory.edu]
- 14. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.co.jp [abcam.co.jp]
Technical Support Center: Troubleshooting Low Recovery of N-oxide Impurities in Extraction
Welcome to our dedicated technical support guide for troubleshooting the low recovery of N-oxide impurities during extraction processes. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in accurately quantifying these critical impurities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your decision-making and ensure robust, reproducible results.
Introduction: The Challenge of N-oxide Impurities
N-oxide impurities can form during the synthesis, storage, or even metabolism of drug substances containing amine functionalities. Their high polarity and potential for chemical instability make them notoriously difficult to handle during sample preparation, often leading to poor recovery in typical liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my N-oxide impurity so low and variable?
Low and inconsistent recovery of N-oxides is most often linked to their unique physicochemical properties. N-oxides are highly polar and possess a formal positive charge on the nitrogen and a negative charge on the oxygen. This zwitterionic character at certain pH values can lead to several issues:
-
Poor Partitioning in LLE: N-oxides have low solubility in many common non-polar organic solvents used in liquid-liquid extractions. They strongly prefer to remain in the aqueous phase.
-
Irreversible Binding in SPE: The polar nature of N-oxides can cause strong, sometimes irreversible, binding to silica-based sorbents in normal-phase SPE. In reversed-phase SPE, they may elute too early with the solvent front if the mobile phase is not optimized.
-
Chemical Instability: N-oxides can be susceptible to reduction back to the parent amine, particularly in the presence of certain metals or reducing agents, or degradation under harsh pH or temperature conditions.
Q2: I am using a standard reversed-phase SPE protocol, but my N-oxide is not being retained. What is happening?
This is a classic issue. The high polarity of N-oxides means they have very little affinity for non-polar C18 or C8 stationary phases used in reversed-phase SPE. The N-oxide will likely pass through the cartridge during the loading and washing steps, resulting in near-zero recovery in the final elution solvent. The key is to either modify the aqueous sample to increase retention or use a different extraction mechanism altogether.
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving the root cause of low N-oxide recovery.
Step 1: Characterize Your N-oxide and Analyte
Before optimizing the extraction, ensure you have a thorough understanding of your N-oxide impurity's properties.
-
pKa Determination: The pKa of the corresponding tertiary amine is crucial. The N-oxide itself is a weak base. Knowing the pKa will help you select the appropriate pH for your extraction to ensure the N-oxide is in a neutral or charged state as desired.
-
Solubility Studies: Perform simple solubility tests in various organic solvents (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether, acetonitrile) to find a suitable extraction solvent.
-
Stability Assessment: Evaluate the stability of your N-oxide in different pH conditions and temperatures to identify any potential for degradation during the sample preparation process.
Step 2: Optimizing Liquid-Liquid Extraction (LLE)
If LLE is your required method, the goal is to minimize the N-oxide's affinity for the aqueous phase and maximize its partitioning into the organic phase.
Troubleshooting Workflow for LLE
Caption: Decision tree for troubleshooting low N-oxide recovery in LLE.
Detailed LLE Protocol:
-
pH Adjustment: For an N-oxide of a tertiary amine, adjust the pH of the aqueous sample to be at least 2 units above the pKa of the parent amine. This deprotonates the corresponding ammonium species and ensures the N-oxide is in its neutral, more extractable form.
-
Salting-Out Effect: Increase the ionic strength of the aqueous phase by adding a neutral salt like sodium chloride or sodium sulfate to saturation. This decreases the solubility of the N-oxide in the aqueous layer and promotes its transfer into the organic phase.
-
Solvent Selection: Standard non-polar solvents like hexane or MTBE are often ineffective. Use a more polar solvent such as dichloromethane (DCM) or ethyl acetate. For particularly stubborn N-oxides, a mixed solvent system, such as DCM with 10-20% isopropanol, can significantly improve recovery.
Table 1: Solvent Selection Guide for N-oxide Extraction
| Solvent | Polarity Index | Dielectric Constant | Comments |
| Hexane | 0.1 | 1.89 | Generally poor for N-oxide extraction. |
| Methyl tert-butyl ether | 2.5 | 4.34 | Better than hexane, but still may result in low recovery. |
| Dichloromethane (DCM) | 3.1 | 9.08 | A good starting point. Can form emulsions. |
| Ethyl Acetate | 4.4 | 6.02 | Effective, but can be prone to hydrolysis. |
| DCM / Isopropanol (9:1) | ~3.9 | ~11.8 | A powerful mixture that often provides the best recovery for polar N-oxides. |
Step 3: Optimizing Solid-Phase Extraction (SPE)
For SPE, the key is to choose a sorbent and solvent system that provides a controllable interaction with the N-oxide.
Recommended SPE Strategy: Mixed-Mode Cation Exchange
Mixed-mode SPE, particularly strong cation exchange (SCX), is often the most effective method for isolating N-oxides from complex matrices. This approach leverages both reversed-phase and ion-exchange retention mechanisms.
SPE Workflow Diagram
Caption: General workflow for N-oxide extraction using mixed-mode SPE.
Detailed Mixed-Mode SPE Protocol:
-
Sample Pre-treatment: Acidify your sample with a weak acid like formic or acetic acid to a pH at least 2 units below the pKa of the N-oxide. This ensures the N-oxide is protonated and positively charged, ready for cation exchange.
-
Conditioning & Equilibration: Condition the mixed-mode SCX cartridge with methanol followed by water, and then equilibrate with the same acidic solution used for the sample.
-
Loading: Load the pre-treated sample onto the cartridge. The N-oxide will be retained by both ion-exchange and reversed-phase mechanisms.
-
Washing:
-
Wash with an organic solvent like methanol to remove non-polar impurities that are retained by reversed-phase only.
-
Wash with the acidic aqueous solution to remove polar, non-basic impurities.
-
-
Elution: Elute the N-oxide using a basic organic solution, such as 5% ammonium hydroxide in methanol or acetonitrile. The high pH neutralizes the positive charge on the N-oxide, disrupting the ion-exchange retention and allowing it to be eluted.
Final Checklist & Further Considerations
-
Glassware: Always use silanized glassware to prevent the adsorption of the polar N-oxide onto active sites on the glass surface.
-
Temperature: Perform extractions at controlled, and if necessary, reduced temperatures to minimize the risk of thermal degradation.
-
Internal Standards: The use of a stable, isotopically labeled N-oxide as an internal standard is highly recommended to correct for recovery losses during the entire analytical procedure.
By systematically addressing each of these potential failure points, you can develop a robust and reliable method for the extraction and quantification of N-oxide impurities, ensuring the quality and safety of your drug products.
References
-
Title: Salt-assisted liquid-liquid extraction (SALLE) Source: Wikipedia URL: [Link]
-
Title: A review of solid-phase extraction strategies for the isolation and analysis of N-oxides Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: The Use of Stable Isotopes in Quantitative LC-MS Source: LCGC North America URL: [Link]
Minimizing on-column reduction of N-oxides to parent amine
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with N-oxide compounds. This resource provides in-depth technical guidance to address a critical challenge in the analytical workflow: the on-column reduction of N-oxides to their parent amines during chromatographic analysis. Such unintended conversions can lead to inaccurate quantification, misidentification of metabolites, and compromised data integrity.
This guide is structured to provide both immediate answers to common questions and a deeper, systematic approach to troubleshooting and resolving this issue.
Frequently Asked Questions (FAQs)
Q1: What is on-column N-oxide reduction and why is it a problem?
On-column N-oxide reduction is an unintended chemical reaction where the N-oxide functional group of an analyte is converted back to its parent amine during its transit through an HPLC or UHPLC system. This is problematic because it leads to an underestimation of the N-oxide concentration and a corresponding overestimation of the parent amine, compromising the accuracy and reliability of quantitative bioanalysis and impurity profiling.
Q2: What are the primary causes of this reduction?
While multiple factors can contribute, the primary cause is often a catalytic reaction occurring on the active metal surfaces within the HPLC flow path. Standard stainless steel components, particularly column frits and hardware, can possess reactive sites that facilitate this reduction.[1][2][3] Other contributing factors include elevated temperatures and certain mobile phase compositions that can exacerbate the instability of the N-oxide.[4][5]
Q3: Is my new column also susceptible to causing reduction?
Yes. In fact, new stainless steel columns and frits can be particularly problematic. The manufacturing process can leave fresh, unpassivated metal surfaces exposed. It has been hypothesized that the protective chromium oxide layer on stainless steel can be compromised, exposing a more reactive surface that can catalyze degradation.[1]
Q4: Can the mobile phase pH influence N-oxide reduction?
Absolutely. The pH of the mobile phase dictates the ionization state of the N-oxide analyte and can influence the charge of the metal oxide surfaces within the column and HPLC system.[6] While the direct relationship between pH and the rate of on-column reduction is complex, maintaining a neutral or near-neutral pH is generally recommended for N-oxide stability.[4] Extreme pH values can potentially accelerate degradation pathways.
Q5: Are there specific mobile phase additives I should avoid or use?
While there isn't a universal "magic bullet" additive, the key is to use high-purity, volatile mobile phase components suitable for LC-MS.[7] For some metal-sensitive analytes, additives that act as chelating agents (like citric acid or EDTA) have been used to passivate the system, though their effect is often temporary as they are washed away by the mobile phase.[6][8] It is crucial to ensure any additive used does not suppress ionization in the mass spectrometer.
Troubleshooting Guide: A Systematic Approach
Experiencing unexpected parent amine peaks or poor N-oxide recovery? Follow this systematic guide to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for N-Oxide Reduction
Caption: A step-by-step workflow for diagnosing and resolving on-column N-oxide reduction.
Detailed Troubleshooting Steps
Step 1: Pinpoint the Source of Reduction
The first crucial step is to determine if the reduction is happening within the column itself or in the preceding flow path (e.g., injector, tubing).
-
Procedure:
-
Remove the analytical column from the system.
-
Replace the column with a zero-dead-volume union.
-
Prepare a fresh, known concentration standard of your N-oxide analyte.
-
Inject the standard and monitor for the presence of the parent amine.
-
-
Interpretation:
-
Parent Amine Detected: If you observe the parent amine peak even without the column, the reduction is occurring somewhere in the HPLC system before the column. This points to active metal surfaces in the autosampler, connecting tubing, or detector flow cell. Proceed to System Passivation .
-
No Parent Amine Detected: If the N-oxide peak is clean and no parent amine is observed, the column (including its hardware and frits) is the primary source of the reduction. Proceed to Method Optimization and Hardware Modification .
-
Step 2: Method Parameter Optimization
Before making significant hardware changes, optimizing your method parameters can often mitigate minor to moderate reduction. N-oxides are known to be unstable, and avoiding high heat is a critical first step.[4]
| Parameter | Recommendation | Rationale |
| Column Temperature | Maintain at or below 30°C. | Elevated temperatures can provide the activation energy needed for the catalytic reduction to occur on metal surfaces and can also contribute to the general thermal degradation of labile N-oxides.[5][9] |
| Mobile Phase pH | Adjust to a near-neutral pH (e.g., 6.0 - 7.5). | This can minimize analyte interactions with active sites on both the stationary phase and metal hardware.[4] It's a balance, as pH also critically affects analyte retention and peak shape.[10] |
| Mobile Phase Prep | Use freshly prepared, high-purity solvents and additives. | Degraded mobile phase components or impurities can contribute to unwanted side reactions. |
Step 3: Hardware and Consumable Selection
If method optimization is insufficient, the most robust solution is to eliminate the source of catalytic activity: the stainless steel surfaces.
-
Bio-Inert or PEEK Systems: The most effective solution is to use an HPLC/UHPLC system designed to be "bio-inert" or "biocompatible." These systems replace standard stainless steel components in the flow path with materials like PEEK, titanium, or specially coated steel.[1][11]
-
Column Hardware: If a full system change is not feasible, the most significant impact comes from changing the column.
-
MaxPeak™ High Performance Surfaces (HPS) Columns: These columns feature hardware with a hybrid organic/inorganic surface that acts as a barrier to prevent interactions between the analyte and the metal.[2][5] This technology has been shown to mitigate on-column metal-catalyzed reactions.[5]
-
PEEK-Lined or Full PEEK Columns: PEEK (Polyether ether ketone) is a metal-free polymer that is inert and does not catalyze reduction.[1][12] While PEEK has pressure and solvent limitations compared to steel, it is an excellent choice for analyzing labile compounds when conditions permit.
-
Protocols for Prevention
Protocol 1: System Passivation with Citric Acid
This protocol is designed to create a passive oxide layer on the internal surfaces of a standard stainless steel HPLC system, reducing the availability of active sites for catalytic reduction.
Objective: To reduce the catalytic activity of stainless steel components within the HPLC flow path.
Materials:
-
HPLC-grade water
-
Isopropanol
-
Citric Acid, HPLC grade
-
Preparation of 2% (w/v) Citric Acid Solution: Dissolve 20g of citric acid in HPLC-grade water and bring the final volume to 1 L. Filter through a 0.2 µm filter.
Procedure:
-
System Preparation: Remove the column and any guard columns. Replace with a zero-dead-volume union.
-
Initial Flush: Flush the entire system with HPLC-grade water at 1 mL/min for 20 minutes.
-
Organic Flush: Flush the system with isopropanol at 1 mL/min for 20 minutes.
-
Water Rinse: Flush the system again with HPLC-grade water at 1 mL/min for 20 minutes to remove the isopropanol.
-
Passivation Step: Introduce the 2% citric acid solution and flush the system at a low flow rate (0.2-0.5 mL/min) for 60 minutes. This extended contact time is crucial for the formation of the passive layer.
-
Final Rinse: Thoroughly flush the system with HPLC-grade water at 1 mL/min for at least 60 minutes, or until the pH of the waste stream returns to neutral. This step is critical to remove all traces of the acid.
-
Equilibration: Re-introduce your mobile phase and allow the system to equilibrate before re-installing the column.
Self-Validation: After passivation, inject a system suitability standard containing the N-oxide. The peak area of the parent amine should be significantly reduced or eliminated compared to the pre-passivation injection. Note that this passivation is temporary and may need to be repeated periodically, especially if aggressive mobile phases are used.[6]
References
-
Dalal, et al. (2021). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link]
-
Walter, T. H., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]
-
Shimadzu. (2023). How to Secure Column Performance in HPLC Analyses. Patsnap Eureka. Available at: [Link]
-
Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Available at: [Link]
-
Hilfiger, M. G., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Available at: [Link]
-
Gulsen, B., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Available at: [Link]
-
Kulanthaivel, P., et al. (2006). Selective Reduction of N-oxides to Amines: Application to Drug Metabolism. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). Chromatography Column Frits with MaxPeak High Performance Surfaces Prevent Nonspecific Binding of Nucleic Acids. Available at: [Link]
-
Phenomenex. (n.d.). Metal-Free Columns Significantly Improve Peak Shape, Recovery, and Sensitivity for Phosphorylated Compounds. LCGC International. Available at: [Link]
-
ORAPI Asia. (n.d.). Understanding Passivation In Corrosion: How to Prevent Rust After Removal. Available at: [Link]
-
Kulanthaivel, P., et al. (2006). Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. Available at: [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Chikhale, R., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available at: [Link]
-
Chen, F., et al. (2009). Strategies comparison of eliminating the passivation of non-aromatic intermediates in degradation of Orange II by Fe3+/H2O2. PubMed. Available at: [Link]
-
Walter, T. H., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate. Available at: [Link]
-
Cataldi, T. R. I., et al. (2023). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI. Available at: [Link]
-
Element Lab Solutions. (n.d.). Polymeric HPLC Columns. Available at: [Link]
-
Wang, G., et al. (2017). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Wang, J., et al. (2023). Progress in catalytic strategies for mitigating NOx/N2O emissions: from mechanisms to applications. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Fekete, S., et al. (2021). The importance of being metal-free: The critical choice of column hardware for size exclusion chromatography coupled to high resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. Available at: [Link]
-
Garrido, F., et al. (2023). Tissue Regeneration on Implantoplasty-Treated Implants Using a Citric Acid–Collagen–Magnesium-Based Solution: An In Vitro and In Vivo Study. MDPI. Available at: [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Gu, Y., & Gu, T. (2007). Theoretical study of the effect of frit quality on chromatography using computational fluid dynamics. ScholarBank@NUS. Available at: [Link]
-
Shimadzu. (2023). Perform LCMS bioanalysis of antibody drugs using new nSMOL technology. Separation Science. Available at: [Link]
-
Yamamoto, A., et al. (2005). Electrochemical properties of 316L stainless steel with culturing L929 fibroblasts. NIH. Available at: [Link]
-
Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. Available at: [Link]
-
ACS Publications. (n.d.). ACS Applied Materials & Interfaces Journal. American Chemical Society. Available at: [Link]
-
Gottwald, A., et al. (2022). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. MDPI. Available at: [Link]
-
Nawrocki, J., et al. (2004). Part II. Chromatography Using Ultra-stable Metal Oxide-based Stationary Phases for HPLC. Journal of Chromatography A. Available at: [Link]
-
Hsu, P.-C., & Chang, H.-T. (2023). Next-Generation Carbon-Based Quantum Dots for Healthcare and Beauty Applications. Scientific Reports. Available at: [Link]
-
SilcoTek Corporation. (2017). The Perfect Frit. How to Protect Your HPLC Column and Results!. Available at: [Link]
-
Lu, X., et al. (2020). On-column disulfide bond formation of monoclonal antibodies during Protein A chromatography eliminates low molecular weight species and rescues reduced antibodies. PMC. Available at: [Link]
- Apffel, A., et al. (2006). Additives for reversed-phase HPLC mobile phases. Google Patents.
-
Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Available at: [Link]
-
Li, J., et al. (2023). Research on the Thermal Stability in High-Temperature Air of Cr-Fe Composite Oxide Solar Coatings by Chemical-Colored of Stainless Steel. MDPI. Available at: [Link]
-
MicroSolv Technology Corporation. (2016). When to Use PEEK or Stainless Steel for HPLC Column Hardware - Tips & Suggestions. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. How to Secure Column Performance in HPLC Analyses [eureka.patsnap.com]
- 10. hplc.eu [hplc.eu]
- 11. Electrochemical properties of 316L stainless steel with culturing L929 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEEK or Stainless Steel for HPLC Column Hardware - Tips and Suggestions [mtc-usa.com]
Technical Support Center: Dihydroergotamine (DHE) Photostability & Handling
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Dihydroergotamine Mesylate (DHE) – Light Sensitivity & Degradation Control Last Updated: February 6, 2026
Introduction
Welcome to the Technical Support Center. You are likely here because you have observed inconsistent potency, unexpected HPLC peaks, or solution discoloration in your Dihydroergotamine (DHE) experiments.
DHE is a semi-synthetic ergot alkaloid.[1] While therapeutically potent for migraine treatment via 5-HT1D receptor agonism, it is chemically fragile. The ergoline ring system is inherently photolabile and susceptible to oxidation . Improper handling doesn't just lower concentration; it generates specific impurities (epimers) that can alter biological data and fail regulatory compliance (USP <671>).
This guide replaces generic advice with a causal, mechanistic protocol designed to eliminate degradation variables from your data.
Module 1: The Mechanism of Degradation
To prevent degradation, you must understand the enemy. DHE degradation is not random; it follows specific chemical pathways triggered by photon absorption and oxidative stress.
The C-8 Epimerization Pathway
The primary degradation route for DHE is epimerization at the C-8 position.
-
Excitation: UV/Visible light (specifically <450 nm) excites the π-electron system of the indole ring.
-
Isomerization: This energy facilitates the inversion of the hydrogen atom at the C-8 chiral center.
-
Result: Conversion of the active (8R)-isomer into the inactive or less active (8S)-epimer (often referred to as acci- or iso- forms in ergot chemistry).
Oxidative Darkening
Simultaneously, light accelerates oxidation, leading to the formation of colored (yellow/brown) degradation products (lumiergots). This is why a clear solution turning yellow is a critical failure indicator.
Visualizing the Pathway
The following diagram illustrates the degradation logic and critical control points (CCPs).
Figure 1: Mechanistic pathway of DHE degradation showing the causal link between light exposure, excitation, and epimerization, alongside critical control measures.
Module 2: Validated Handling Protocols (SOPs)
Core Directive: Treat DHE as if it is actively degrading at all times unless specific inhibitors (darkness, inert gas, low pH) are applied.
Protocol A: Preparation of Stock Solutions
Objective: Create a stable stock solution (typically 1-10 mM) with <0.5% degradation.
| Parameter | Specification | Causality / Reason |
| Solvent | DMSO or Ethanol (anhydrous) | DHE mesylate is sparingly soluble in water. Hydrolysis risks increase in aqueous buffers over time. |
| Glassware | Amber Class A Volumetric | Blocks UV/Blue spectrum. Wrapping clear glass in foil is a temporary fix, not a standard. |
| Light Source | Red LED or Sodium Vapor | Standard fluorescent lab lights emit UV. Red light (>600nm) does not provide enough energy for C-8 inversion. |
| Headspace | Argon or Nitrogen Overlay | Displaces oxygen to prevent oxidative browning. |
Step-by-Step Workflow:
-
Environment Prep: Dim lab lights. If possible, work under a hood equipped with a yellow/red light filter.
-
Equilibration: Allow the DHE vial to reach room temperature (20-25°C) before opening to prevent condensation (water promotes hydrolysis).
-
Weighing: Weigh DHE powder into an amber autosampler vial or volumetric flask. Do not use plastic weighing boats if possible; static can cause loss, and sorption is a risk.
-
Dissolution:
-
Add DMSO or Ethanol.[2]
-
Vortex immediately. Do not sonicate for >30 seconds as heat accelerates degradation.
-
-
Gas Purge: Gently blow a stream of Nitrogen (N2) into the vial headspace for 10-15 seconds.
-
Seal: Cap tightly with a PTFE-lined cap.
Protocol B: Aqueous Dilution (For Injection/Cell Culture)
Critical Warning: Aqueous DHE solutions are unstable. Prepare immediately before use.
-
pH Control: Maintain pH between 3.4 and 4.9 (USP Standard).
-
Why? Neutral or alkaline pH catalyzes the keto-enol tautomerism required for epimerization. Acidic pH "locks" the structure.
-
-
Buffer Selection: Use Acetate or Citrate buffers (pH 4.0-5.0). Avoid Phosphate buffered saline (PBS) pH 7.4 for storage; only use PBS for immediate application.
Module 3: Troubleshooting & FAQs
Q1: My HPLC chromatogram shows a "split" peak or a shoulder on the main DHE peak. What is this?
-
Diagnosis: This is the classic signature of C-8 Epimerization .
-
The Fix:
-
Check your autosampler vials. Are they amber?
-
Check your mobile phase pH. If your HPLC run is long (>20 mins) and the mobile phase is neutral/alkaline, epimerization can occur during the run on the column.
-
Validation: Run a "dark control" (fresh sample prepared in total darkness) vs. your "light exposed" sample to confirm.
-
Q2: The solution has turned a faint yellow/brown. Is it still usable?
-
Diagnosis: Oxidative degradation.
-
The Fix: Discard immediately. Color change indicates the formation of lumiergots and complex oxidation products. These compounds have unknown biological activities and will skew toxicity or efficacy data.
-
Prevention: You likely had too much headspace in the vial or a loose cap. Use N2 purging next time.
Q3: Can I store DHE in plastic tubes (Eppendorf)?
-
Diagnosis: Material incompatibility.
-
The Fix: Avoid plastic for long-term storage. Ergot alkaloids are lipophilic and can adsorb onto polypropylene surfaces, altering the effective concentration. Use silanized amber glass for maximum recovery.
Q4: I need to use clear plates for microscopy. How do I handle the light sensitivity?
-
The Fix:
-
Keep the plate covered with foil until the exact moment of imaging.
-
Minimize exposure time on the microscope stage.
-
If performing live-cell imaging, use a shutter system to expose cells to excitation light only during image capture, not continuously.
-
Module 4: Experimental Workflow Visualization
Use this decision tree to ensure compliance with stability protocols during your daily workflow.
Figure 2: Operational workflow for DHE handling, distinguishing between immediate aqueous application and long-term stock storage.
References
-
United States Pharmacopeia (USP). USP Monograph: Dihydroergotamine Mesylate.[3] USP29-NF24. (Specifies pH range 3.4–4.9 and light-resistant packaging).
-
Food and Drug Administration (FDA). D.H.E. 45® (dihydroergotamine mesylate) Injection, USP - Prescribing Information. (Confirming storage conditions: Protect from light, 20°C to 25°C).
-
Cayman Chemical. Product Information: Dihydroergotamine (mesylate).[2][4][5][6] (Data on solubility, solvent choice, and stability profiles).
-
Komarova, E.L., Tolkachev, O.N. Chemistry of Peptide Ergot Alkaloids (Review). Pharmaceutical Chemistry Journal, 2001. (Detailed mechanisms of C-8 epimerization and degradation).
- Sripadi, S.R., et al.Photostability of Ergot Alkaloids. (General reference for the photolability of the ergoline ring system).
Sources
- 1. drugs.com [drugs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fda.report [fda.report]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Development and in vitro/in vivo evaluation of dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Stability-Indicating Method for Dihydroergotamine: A Comparative Guide
Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals. Objective: To provide an authoritative, comparative technical guide on validating stability-indicating methods (SIM) for Dihydroergotamine (DHE), contrasting traditional pharmacopoeial approaches with modern UHPLC-Fluorescence methodologies.
Executive Summary: The Stability Challenge
Dihydroergotamine (DHE) Mesylate, a semi-synthetic ergot alkaloid used in migraine therapy, presents unique stability challenges. Its indole moiety makes it highly susceptible to oxidation and photo-degradation , while the peptide portion is prone to isomerization (epimerization) at the C-8 position.
Traditional methods (e.g., USP <621> based approaches) often rely on older stationary phases (L3) and UV detection, which may lack the sensitivity to detect trace degradants like 8'-hydroxy-dihydroergotamine or 2'-epi-dihydroergotamine at early onset. This guide advocates for a transition to UHPLC coupled with Fluorescence Detection (FLD) , offering superior resolution, speed, and sensitivity.
Comparative Analysis: Traditional vs. Optimized Modern Method
The following table objectively compares the performance of a standard pharmacopoeial HPLC-UV method against an optimized Stability-Indicating UHPLC-FLD method.
| Feature | Traditional Method (USP-like) | Optimized Modern Method (UHPLC-FLD) | Impact on Data Quality |
| Stationary Phase | Porous Silica (L3) or C18 (5 µm) | Hybrid Particle C18 (1.7 µm) | Resolution: Sub-2 µm particles provide sharper peaks and better separation of critical isomers. |
| Detection | UV Absorbance @ 280 nm | Fluorescence (Ex: 280 nm, Em: 350 nm) | Sensitivity: FLD exploits the native fluorescence of the indole ring, lowering LOD by ~10-100x. |
| Mobile Phase | Chloroform/Alcohol/Ammonium Hydroxide | Ammonium Formate (pH 3.0) / Acetonitrile | Robustness: Modern buffers are more stable and MS-compatible; avoids toxic chlorinated solvents. |
| Run Time | 15 – 30 minutes | 3 – 6 minutes | Throughput: 5x increase in sample throughput for stability studies. |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.005 µg/mL | Early Detection: Identifies degradation trends weeks earlier than UV methods. |
Method Development Logic: Causality & Design
Stationary Phase Selection
Choice: C18 Hybrid Particle (e.g., Waters BEH C18 or Agilent Eclipse Plus C18). Causality: DHE is a relatively large, hydrophobic molecule. Traditional silica columns often suffer from peak tailing due to interaction between the basic amine of DHE and residual silanols. Hybrid particles (bridged ethyl hybrid) operate at higher pH ranges if necessary and significantly reduce silanol activity, ensuring a Tailing Factor (T) < 1.5.
Detection Mode: Why Fluorescence?
Choice: Excitation 280 nm / Emission 350 nm.[1] Causality: While UV is sufficient for assay, it fails in purity analysis. The degradation products often have similar UV extinction coefficients to the parent drug. However, oxidative degradants often exhibit quenching or shifting in fluorescence. FLD provides a "selectivity filter," ensuring that excipients without an indole ring do not interfere.
Mobile Phase & pH
Choice: Ammonium Formate (pH 3.0) : Acetonitrile Gradient. Causality: Acidic pH is critical. At neutral/basic pH, DHE is less stable and more prone to isomerization. Ammonium formate is volatile, making the method transferable to LC-MS for impurity identification without re-development.
Visualizing the Degradation Pathway[2]
Understanding the degradation mechanism is the foundation of a SIM. The diagram below illustrates the primary degradation pathways that the method must resolve.
Figure 1: Primary degradation pathways of Dihydroergotamine. The method must resolve the parent peak from the 8'-OH oxidative degradant and the 2'-epi isomer.
Experimental Protocol: Forced Degradation Study
To validate the method's specificity, you must prove it can separate DHE from its degradants. This protocol is designed to be self-validating : if the mass balance (Assay + Impurities) is not within 95-105%, the stress conditions were too harsh (secondary degradation) or the method is missing peaks.
Step 1: Preparation of Stock Solution
-
Dissolve DHE Mesylate in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL.
Step 2: Stress Conditions (Parallel Execution)
| Stress Type | Agent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2 - 4 Hours | 10 - 20% |
| Base Hydrolysis | 0.1 N NaOH, Room Temp | 5 - 15 Minutes | 10 - 20% |
| Oxidation | 3% H₂O₂ | 1 - 3 Hours | 10 - 20% |
| Thermal | 60°C (Dry Heat) | 7 Days | 5 - 10% |
| Photolytic | 1.2M Lux Hours (UV/Vis) | ~5 Days | 10 - 20% |
Step 3: Neutralization & Dilution
-
Critical Step: Neutralize Acid/Base samples immediately after the time point to prevent further degradation during analysis.
-
Dilute all samples to the analytical concentration (e.g., 50 µg/mL) using the mobile phase.
Step 4: Analysis & Peak Purity Check
-
Inject un-stressed control vs. stressed samples.
-
Self-Validation Check: Use a Diode Array Detector (DAD) in tandem with FLD to check "Peak Purity." The purity angle must be less than the purity threshold, confirming no co-eluting impurities hide under the main DHE peak.
Validation Workflow & Criteria
The following diagram outlines the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.
Figure 2: Step-by-step validation workflow ensuring regulatory compliance (ICH Q2).
Key Validation Data Summary
When publishing or reporting your validation, structure your data as follows. These values represent typical acceptance criteria for a robust DHE method.
| Parameter | Acceptance Criteria | Typical Result (Modern Method) |
| Specificity | No interference at retention time of DHE; Peak Purity Pass | Purity Angle < Purity Threshold |
| Linearity | R² ≥ 0.999 | R² = 0.9998 |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 100.8% |
| Precision (RSD) | System Precision ≤ 1.0%; Method Precision ≤ 2.0% | 0.4% (System); 0.8% (Method) |
| LOD / LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ) | LOD: 0.005 µg/mL; LOQ: 0.015 µg/mL |
| Robustness | Resolution > 2.0 despite small changes | Resolution maintained > 2.5 |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link
-
Basappa, P., et al. (2022).[4] Isolation and characterization of major degradants in dihydroergotamine injection. Acta Chromatographica, 36(2). Link
-
Yanamandra, R., et al. (2012).[3] A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate.[3] (Used for comparative UPLC vs HPLC logic).[5][6] PubMed Central.[3] Link
-
United States Pharmacopeia (USP). Dihydroergotamine Mesylate Monograph.[7] USP-NF. (Access requires subscription, general parameters referenced from search). Link
-
Shrewsbury, S. B., et al. (2020). Dihydroergotamine (DHE) – Then and Now: A Narrative Review. Headache: The Journal of Head and Face Pain. Link
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of UPLC and HPLC methods for determination of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. drugfuture.com [drugfuture.com]
Navigating the Labyrinth of Dihydroergotamine Degradation: A Comparative Guide to ICH Q3B(R2) Compliance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the stability and safety of drug products is paramount. For potent molecules like Dihydroergotamine (DHE), a thorough understanding of its degradation profile is not just a regulatory necessity but a cornerstone of patient safety. This guide provides an in-depth technical comparison of analytical methodologies for identifying and quantifying Dihydroergotamine degradation products, all within the framework of the International Council for Harmonisation (ICH) Q3B(R2) guideline. We will delve into the known and novel degradation pathways of DHE, compare the performance of various analytical techniques, and provide a practical framework for ensuring your product meets the stringent limits for impurities.
The Regulatory Compass: Understanding ICH Q3B(R2)
The ICH Q3B(R2) guideline, "Impurities in New Drug Products," serves as the global standard for assessing and controlling impurities that arise during the manufacturing process and storage of a drug product.[1] These impurities are defined as degradation products of the active pharmaceutical ingredient (API) or reaction products of the API with excipients or the container closure system. The guideline establishes three key thresholds for action:
-
Reporting Threshold: The level at which a degradation product must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of a degradation product must be determined.
-
Qualification Threshold: The level above which a degradation product's biological safety must be established.
These thresholds are not fixed values but are dependent on the Maximum Daily Dose (MDD) of the drug product, as detailed in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI, whichever is lower | 0.5% or 1 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.5% or 3 mg TDI, whichever is lower | 0.5% or 3 mg TDI, whichever is lower |
| TDI: Total Daily Intake |
Understanding these thresholds is the first critical step in designing a robust stability program for any Dihydroergotamine-containing product.
The Degradation Landscape of Dihydroergotamine
Dihydroergotamine, a semi-synthetic ergot alkaloid, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[2] Forced degradation studies are essential to elucidate these pathways and identify potential degradation products that may form under various stress conditions.
A pivotal study on Dihydroergotamine mesylate injection identified two major, previously unlisted degradation products, designated as Impurity-1 and Impurity-5 .[2][3]
-
Impurity-1 , identified as (6aR,9R,10aR)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide , is primarily formed under basic conditions.[2][4]
-
Impurity-5 is a product of acid, photo, thermal, and oxidative degradation.[2] Its mass spectral data reveals a molecular weight of 587 g/mol , which is 4 amu higher than the parent Dihydroergotamine molecule, suggesting an oxidative modification.[2]
Beyond these, the European Pharmacopoeia lists several other potential impurities, including:
-
Impurity A (Ergotamine): A related ergot alkaloid.[5]
-
Impurity B (Dihydroergocristine): Another related ergot alkaloid.
-
Impurity C (8-Hydroxy-dihydroergotamine): A metabolite of Dihydroergotamine.[6]
-
Impurity D (epi-Dihydroergotamine): An epimer of Dihydroergotamine.
-
Impurity E (Dihydroergocristine): A related ergot alkaloid.
A comprehensive analytical strategy must be capable of separating and quantifying all these potential degradants.
Visualizing Degradation: A Proposed Pathway
The following diagram illustrates a simplified degradation pathway for Dihydroergotamine, highlighting the formation of key impurities.
Caption: Proposed degradation pathways of Dihydroergotamine.
A Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is critical for accurately profiling the degradation products of Dihydroergotamine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques, often coupled with various detectors to enhance sensitivity and specificity.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, suitable for routine quality control. | Lower sensitivity and specificity compared to other detectors. May not be suitable for co-eluting impurities. |
| HPLC-Fluorescence | Separation based on polarity, detection of fluorescent compounds. | Highly sensitive and selective for fluorescent molecules like ergot alkaloids. | Not all degradation products may be fluorescent. |
| UPLC-UV/PDA | Separation using smaller particle size columns for higher resolution and speed, with UV or Photodiode Array detection. | Faster analysis times, improved resolution, and peak purity assessment with PDA. | Requires specialized high-pressure instrumentation. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of parent and fragment ions. | Unsurpassed sensitivity and specificity, enabling structural elucidation of unknown impurities. | Higher cost and complexity of instrumentation and method development. |
Performance Data Snapshot:
| Analytical Method | Analyte | LOD | LOQ | Reference |
| HPLC-Fluorescence | Dihydroergotamine | 4.48 x 10⁻⁸ M | 1.36 x 10⁻⁷ M | |
| UPLC-PDA | Dihydroergotamine & Impurities | Not explicitly stated, but method demonstrated separation of key impurities. | Not explicitly stated. | [2][3] |
The selection of the most appropriate method will depend on the specific requirements of the analysis, from routine release testing to in-depth characterization of novel degradation products. For comprehensive impurity profiling and to meet the stringent requirements of ICH Q3B(R2), a combination of these techniques is often employed.
Applying the ICH Q3B(R2) Framework to Dihydroergotamine Products
To determine the specific reporting, identification, and qualification thresholds for a Dihydroergotamine product, the Maximum Daily Dose (MDD) must be considered.
Example Scenarios:
-
Dihydroergotamine Mesylate Injection (D.H.E. 45®): The maximum recommended daily dose is 3 mg.[5]
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2% or 1 mg TDI (whichever is lower)
-
Qualification Threshold: 0.5% or 1 mg TDI (whichever is lower)
-
-
Dihydroergotamine Mesylate Nasal Spray (Migranal®): The maximum recommended daily dose is 4 mg.[5]
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2% or 1 mg TDI (whichever is lower)
-
Qualification Threshold: 0.5% or 1 mg TDI (whichever is lower)
-
Any degradation product exceeding these levels requires appropriate action as per the ICH Q3B(R2) guideline.
A Practical Guide: Experimental Protocol for a Stability-Indicating UPLC Method
The following is a representative, step-by-step protocol for a stability-indicating UPLC method for the analysis of Dihydroergotamine and its degradation products, based on published methodologies.[2][3]
Objective: To separate and quantify Dihydroergotamine and its known and potential degradation products in a drug product.
1. Instrumentation and Chromatographic Conditions:
-
System: Waters ACQUITY UPLC® H-Class System with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector.
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 50 50 12.0 5 95 14.0 5 95 14.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm (with PDA scan from 200-400 nm for peak purity).
-
Injection Volume: 2 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dihydroergotamine Mesylate reference standard in a suitable diluent (e.g., Mobile Phase A:Mobile Phase B 50:50 v/v) at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the drug product in the diluent to achieve a final concentration of Dihydroergotamine of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux sample with 0.1 N HCl at 80°C for 2 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Reflux sample with 0.1 N NaOH at 80°C for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug product to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug product to UV light (254 nm) and visible light in a photostability chamber.
4. Method Validation:
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
5. Data Analysis:
Identify and quantify degradation products by comparing their retention times and UV spectra with those of the reference standards (if available). For unknown impurities, express the concentration as a percentage of the Dihydroergotamine peak area.
Workflow Visualization
Caption: UPLC workflow for Dihydroergotamine impurity profiling.
Conclusion: A Proactive Approach to Impurity Control
The control of degradation products in Dihydroergotamine drug products is a multifaceted challenge that demands a deep understanding of its chemistry, a robust analytical strategy, and a firm grasp of the regulatory landscape. By proactively identifying potential degradation pathways, employing sensitive and specific analytical methods, and adhering to the principles of ICH Q3B(R2), researchers and drug developers can ensure the quality, safety, and efficacy of their Dihydroergotamine formulations. This guide serves as a foundational resource to navigate this complex process, ultimately contributing to the development of safer and more effective medicines.
References
- Basappa, P., Manjunath, S. U., & Dama, V. (2022). Isolation and characterization of major degradants in dihydroergotamine injection.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).
- U.S. Food and Drug Administration. (2021). D.H.E.
-
GoodRx. (n.d.). Dihydroergotamine Mesylate Dosage. Retrieved from [Link]
-
ChemWhat. (n.d.). Dihydroergotamine EP Impurity A. Retrieved from [Link]
-
PubChem. (n.d.). Dihydroergotamine Mesilate EP Impurity C. Retrieved from [Link]
-
MIMS. (n.d.). Dihydroergotamine. Retrieved from [Link]
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia.
-
Basappa, P., Manjunath, S. U., & Dama, V. (2022). Isolation and characterization of major degradants in dihydroergotamine injection. ResearchGate. [Link]
- U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products.
- European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products.
- MedCrave. (2017).
- Slideshare. (n.d.). impurities of new drug products based on ICH guidelines(Q3BR2).
- Aetna. (2022). Dihydroergotamine Nasal Spray Limit.
- Sivasubramanian, L., & Lakshmi, K. S. (2014). Determination of Dihydroergotamine via LC Method Coupled with Fluorescence Detection in Pharmaceutical Film Preparations. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 569-574.
- U.S. Patent No. US20210085657A1. (2021).
-
Basappa, P., Manjunath, S. U., & Dama, V. (2022). Possible degradation pathway of Impurity-1. ResearchGate. [Link]
-
Venkatasai Life Sciences. (n.d.). Dihydroergotamine Mesylate Impurity 1. Retrieved from [Link]
-
PubChem. (n.d.). Dihydroergotamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroergotamine. Retrieved from [Link]
- Medinfo Galway. (n.d.). Dihydroergotamine Intravenous for Adults.
-
Drugs.com. (2025). Dihydroergotamine Dosage. Retrieved from [Link]
-
Scribd. (n.d.). Dihydroergotamine Mesylate. Retrieved from [Link]
-
PubChem. (n.d.). Dihydroergotamine Mesylate. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.).
- Mayo Clinic. (n.d.). Dihydroergotamine (nasal route).
- ResearchGate. (n.d.). Chemical structures of ergotamine, ergotaminine and dihydroergotamine.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- Semantic Scholar. (n.d.).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Development and validation of a new HPLC-MS method for meglumine impurity profiling.
Sources
Technical Guide: UV vs. Fluorescence Detection for Dihydroergotamine (DHE) Impurities
Executive Summary: The Sensitivity Gap
In the analysis of Dihydroergotamine (DHE) mesylate, the choice between Ultraviolet (UV) absorbance and Fluorescence Detection (FLD) is not merely a matter of preference—it is a decision dictated by the Limit of Quantitation (LOQ) required by your specific application.
While UV detection (280 nm) remains the workhorse for Assay and Content Uniformity (where analytes exist in
The Bottom Line:
-
Use UV (Absorbance): For routine QC assay, dissolution testing, and quantifying major degradants (>0.1%).
-
Use FLD (Fluorescence): For trace impurity profiling (<0.05%), genotoxic screening, and bioanalytical pharmacokinetics (pg/mL to ng/mL range).
Scientific Basis: The Indole Moiety
To understand the detection limits, we must look at the physics of the DHE molecule. DHE contains an ergoline ring system (specifically the indole moiety).
The UV Mechanism
The conjugated
-
Limitation: This absorbance is non-specific. Many matrix components (preservatives, excipients) and solvents also absorb in this region, leading to high background noise and reduced Signal-to-Noise (S/N) ratios.
The Fluorescence Mechanism
The rigid structure of the ergoline ring makes it an excellent fluorophore. Upon excitation at ~280–290 nm, the molecule undergoes internal relaxation and emits a photon at a longer wavelength (~350 nm ).
-
Advantage (Stokes Shift): By detecting at 350 nm (Emission), we filter out the excitation light and most matrix interference. Only the specific ergot structure "glows" against a dark background, resulting in S/N ratios 100–1000x higher than UV.
Visualization: Detection Mechanism
Figure 1: Mechanistic difference between UV absorbance (measuring light loss) and Fluorescence (measuring light emission).[1]
Head-to-Head Performance Data
The following data summarizes validation studies comparing HPLC-UV vs. HPLC-FLD for Ergotamine derivatives.
| Parameter | UV Detection (Diode Array) | Fluorescence Detection (FLD) | Verdict |
| Wavelengths | Ex: 285 nm / Em: 350 nm | FLD is more specific | |
| Linearity Range | 1.0 – 100 | 0.01 – 100 ng/mL | FLD covers trace levels |
| Limit of Detection (LOD) | ~0.05 | ~0.05 ng/mL | FLD is ~1000x more sensitive |
| Selectivity | Moderate (Interference from excipients) | High (Matrix often invisible) | FLD wins for complex matrices |
| Robustness | High (Less sensitive to temp/pH) | Moderate (Quenching possible at low pH) | UV is more robust |
Critical Insight: In stability studies, UV chromatograms often show a rising baseline due to non-specific degradation of excipients. FLD chromatograms typically remain flat, showing only the DHE-related degradants.
Validated Experimental Protocol
This protocol is designed as a "Dual-Stream" method. By placing the UV detector in series before the FLD detector, you capture both macro-assay data and micro-impurity data in a single injection.
A. Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
-
Column: C18 (e.g., Zorbax Eclipse XDB-C8 or C18),
mm, 5 m. -
Temperature: 25°C (Control is critical for FLD stability).
-
Injection Volume: 20
L (UV) or 50 L (Trace FLD).
B. Mobile Phase (Gradient)[6]
-
Solvent A: 10 mM Ammonium Carbonate (pH 8.5) or Water/Ammonia/Formic Acid (1000:10:5).[4][5]
-
Note: Alkaline pH enhances fluorescence intensity for ergot alkaloids compared to acidic phosphate buffers.
-
-
Solvent B: Acetonitrile (ACN).[5]
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 70 | 30 |
C. Detector Settings[2][3][6][8][10]
-
UV Detector (Primary):
-
Fluorescence Detector (Secondary - In Series):
D. Workflow Logic
Figure 2: Decision tree for quantifying DHE impurities using a dual-detector setup.
Troubleshooting & Expert Tips
Fluorescence Quenching
-
Problem: Signal intensity drops unexpectedly.
-
Cause: Dissolved oxygen or halide ions (Chloride) can quench fluorescence.
-
Solution: Degas mobile phases thoroughly. Avoid HCl in sample preparation; use organic acids (Formic/Acetic) or Ammonium Carbonate.
Isomer Separation
-
DHE can isomerize to 8'-hydroxy-dihydroergotamine or epimerize.
-
These isomers have similar fluorescence quantum yields but may separate poorly on older C18 columns. Ensure your gradient slope is shallow enough (1-2% change per minute) around the main peak elution.
Mobile Phase pH
-
While acidic conditions (TFA/Formic Acid) are common for peptide/protein HPLC, ergot alkaloids often exhibit higher fluorescence intensity at alkaline pH (pH 8–9). The protocol above recommends Ammonium Carbonate for this reason.
References
-
USP Monograph. Dihydroergotamine Mesylate Injection. United States Pharmacopeia (USP-NF). (Requires Subscription).
-
Murday, M., et al. (1999). "Determination of dihydroergotamine in human plasma by high-performance liquid chromatography with fluorescence detection."[6] Journal of Chromatography B: Biomedical Sciences and Applications, 735(2), 151-157.[6]
-
Krska, R., & Crews, C. (2008). "Significance, chemistry and determination of ergot alkaloids: A review." Food Additives & Contaminants: Part A, 25(6), 722-731.
-
Tittlemier, S. A., et al. (2015). "Analysis of Ergot Alkaloids." Toxins (Basel), 7(6). (Discusses FLD sensitivity superiority over UV).
Sources
Forced Degradation Studies: Oxidation of Dihydroergotamine (DHE)
Executive Summary
Dihydroergotamine (DHE) presents a unique stability challenge in pharmaceutical development. Unlike its precursor ergotamine, the C9-C10 double bond in DHE is reduced, theoretically enhancing stability.[1] However, the indole moiety remains highly susceptible to oxidative attack, leading to a complex profile of N-oxides, hydroxylated derivatives, and covalent dimers.[1]
This guide compares the two primary methodologies for oxidative stress testing: Nucleophilic Oxidation (Hydrogen Peroxide) and Radical-Initiated Auto-oxidation (AIBN) .[1] While H₂O₂ is the industry standard for "shock" testing, data indicates it often over-predicts degradation pathways that do not occur during shelf life. Conversely, AIBN (Azobisisobutyronitrile) provides a mechanistic model that more accurately mimics long-term stability but requires complex solvent management.[1]
The Chemistry of Vulnerability: Why DHE Oxidizes
To design a valid experiment, one must understand the molecular target. DHE’s instability is driven by electron-rich centers within the ergoline scaffold.
-
The Indole Nitrogen (N-1): The lone pair on the indole nitrogen is prone to radical abstraction, leading to polymerization or oxidation.
-
The C8 Position: Susceptible to hydroxylation, forming 8'-hydroxy-dihydroergotamine (Impurity C in Eur.[1] Ph.).
-
The Peptide Moiety: While more stable than the indole, the cyclic tripeptide can undergo oxidative ring opening under harsh peroxide conditions.
Diagram 1: DHE Oxidative Vulnerability Map
Caption: Primary oxidative pathways for Dihydroergotamine. H2O2 favors N-oxide formation, while radical stress favors hydroxylation and complex rearrangements.[1]
Comparative Guide: H₂O₂ vs. AIBN
This section objectively compares the "performance" of the two leading oxidative stressors.
Table 1: Oxidative Stressor Performance Matrix[1]
| Feature | Hydrogen Peroxide (H₂O₂) | AIBN (Radical Initiator) |
| Mechanism | Nucleophilic attack; Direct oxygen transfer.[1] | Free radical chain reaction (Peroxyl radicals). |
| Relevance | Low to Moderate. Simulates "shock" scenarios but often creates artifacts (e.g., rapid N-oxide formation) rarely seen in stability studies.[1] | High. Mimics "Auto-oxidation," the primary mechanism of degradation during long-term storage in air.[1] |
| Kinetics | Fast (Hours).[2][3] | Slow (Days). |
| Key Impurites | DHE N-oxides, Epoxides. | 8'-OH-DHE, Dimers, C-centered radical products.[1] |
| Solvent Compatibility | Aqueous/Organic mixtures (e.g., Acetonitrile/Water).[1] | Requires organic solvents (e.g., MeOH/Acetonitrile) or specific aqueous-compatible analogs (e.g., AAPH).[1] |
| Recommendation | Use for Method Validation (Specificity) to ensure the method separates large polarity shifts. | Use for Predictive Stability to understand shelf-life risks.[1][4] |
Expert Insight: The "Over-Kill" Trap
Using >3% H₂O₂ on DHE often results in the complete destruction of the indole ring, creating a "hump" in the chromatogram that masks individual impurities. Recommendation: For DHE, start with 0.1% to 0.5% H₂O₂ rather than the standard 3%.
Experimental Protocols
These protocols are designed to be self-validating.[1] The inclusion of a "Quench Check" is critical to stop the reaction precisely for kinetic analysis.
Protocol A: Peroxide Stress (Nucleophilic)
Objective: Generate N-oxides and validate HPLC specificity.
-
Preparation: Prepare a 1.0 mg/mL stock solution of DHE Mesylate in Acetonitrile:Water (50:50).
-
Stressor Addition: Add 30% H₂O₂ to achieve a final concentration of 0.5% .
-
Incubation: Store at Room Temperature (25°C) in the dark.
-
Why Dark? DHE is photosensitive. Light introduces radical variables that confound the peroxide data.
-
-
Time Points: Sample at T=1hr, 6hr, and 24hr.
-
Quenching (CRITICAL):
-
Add Sodium Metabisulfite or Catalase solution to the aliquot.
-
Validation: Dip a peroxide test strip into the quenched sample to ensure oxidant is neutralized before injection.
-
-
Analysis: Inject immediately onto HPLC/UPLC.
Protocol B: AIBN Stress (Radical Auto-oxidation)
Objective: Mimic shelf-life degradation.[1]
-
Preparation: Prepare DHE Mesylate (1.0 mg/mL) in 90% Acetonitrile (AIBN has poor water solubility).
-
Stressor Addition: Add AIBN (Azobisisobutyronitrile) to a final concentration of 1-5 mM .
-
Incubation: Heat to 40°C .
-
Why Heat? AIBN requires thermal activation to generate radicals.
-
-
Oxygenation: Ensure the vial has ample headspace or bubble air briefly; AIBN initiates the radical, but dissolved oxygen is the reactant.
-
Time Points: Sample at T=24hr, 48hr, and 5 days.
-
Quenching: Cool to 4°C immediately. Chemical quenching is difficult for radicals; rapid cooling slows the propagation step.
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision tree for selecting the appropriate oxidative stress pathway based on study goals.
Analytical Strategy & Data Interpretation
Standard phosphate buffers are incompatible with the Mass Spectrometry required to identify DHE degradants.
Recommended LC-MS Conditions[1]
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection:
Interpreting the Results
When analyzing the chromatograms, look for these specific markers:
-
N-Oxides (H₂O₂ pathway):
-
Retention Time: Elutes earlier than DHE (more polar).
-
Mass Shift: +16 amu (M+H 584 → 600).
-
Note: These are often reversible; if the peak disappears after sitting in the autosampler, it may be an N-oxide reducing back to parent.
-
-
Impurity 5 (Complex Oxidation):
-
Retention Time: Late eluter (RRT ~0.80).
-
Mass Shift: +4 amu (M+H 584 → 588).
-
Mechanism: Recent studies suggest this involves carbonyl formation on the ergoline skeleton and potential ring opening. This is a critical "watch-out" impurity for stability batches.
-
-
8'-Hydroxy-DHE:
-
Mass Shift: +16 amu.
-
differentiation: Differentiate from N-oxide by MS/MS fragmentation; the hydroxyl group is usually stable, whereas N-oxides lose oxygen easily (-16 fragment).[1]
-
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][6]
-
Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 2007.[1] [Link]
-
Narayana, M.B., et al. Isolation and characterization of major degradants in dihydroergotamine injection.[2] Acta Chromatographica, 2022.[1][2][5] (Identifies Impurity 5 and RRT 0.80 degradant). [Link]
-
Boccardi, G. Oxidative susceptibility testing. In: Pharmaceutical Stress Testing: Predicting Drug Degradation. [Link]
Sources
- 1. US20210085657A1 - Stable pharmaceutical compositions of dihydroergotamine mesylate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. akjournals.com [akjournals.com]
- 6. pharmtech.com [pharmtech.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 9,10-Dihydroergotamine N-Oxide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of our laboratory practices. The handling and disposal of potent compounds like 9,10-Dihydroergotamine N-Oxide demand a meticulous and informed approach. This guide provides a procedural framework for the safe disposal of this ergot alkaloid derivative, ensuring the protection of personnel and the environment. While specific data for the N-Oxide derivative is limited, the precautionary principles established for the parent compound, Dihydroergotamine, and other cytotoxic agents provide a robust foundation for its management as hazardous waste.
Understanding the Hazard: Why Proper Disposal is Critical
9,10-Dihydroergotamine and its derivatives are potent pharmaceutical compounds. Ergot alkaloids, as a class, exhibit complex pharmacological activities, including vasoconstrictive effects.[1] Due to their toxicity, they are classified as hazardous materials.[2] Improper disposal, such as discharge into the sewage system, is strictly prohibited as it can lead to environmental contamination.[3] All materials contaminated with 9,10-Dihydroergotamine N-Oxide must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, and national regulations.[4]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensuring the safety of laboratory personnel is paramount. The handling of 9,10-Dihydroergotamine N-Oxide and its waste requires a comprehensive suite of personal protective equipment to prevent accidental exposure through skin contact, inhalation, or ingestion.[2][5]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Double-layered, powder-free nitrile gloves | A double layer significantly reduces permeability. Gloves should be changed hourly or immediately if compromised.[6] |
| Gown | Disposable, fluid-resistant gown | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a face shield | Prevents splashes or aerosols from contacting the eyes.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder form to prevent inhalation of fine particles.[7] |
All handling of 9,10-Dihydroergotamine N-Oxide, including weighing and solution preparation, should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol generation and inhalation.[4][6]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of various forms of 9,10-Dihydroergotamine N-Oxide waste.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is a critical step in ensuring safe and compliant disposal.
Caption: Waste Segregation Workflow for 9,10-Dihydroergotamine N-Oxide.
Step 1: Identify and Segregate Waste Streams At the point of generation, separate waste into the following categories:
-
Solid Waste: Unused or expired pure 9,10-Dihydroergotamine N-Oxide powder, contaminated personal protective equipment (gloves, gowns, etc.), and contaminated labware (e.g., weigh boats, pipette tips).
-
Sharps Waste: Contaminated needles, syringes, and other sharp objects.
-
Liquid Waste: Solutions containing 9,10-Dihydroergotamine N-Oxide.
Step 2: Use Designated Hazardous Waste Containers
-
Solid Waste: Collect in a clearly labeled, leak-proof container with a secure lid. The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name.[8]
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container.
Decontamination of Work Surfaces and Non-Disposables
Effective decontamination of the work area is crucial to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Initial Cleaning: Wipe all surfaces where 9,10-Dihydroergotamine N-Oxide was handled with a disposable absorbent material dampened with a suitable solvent (e.g., 70% ethanol) to remove any visible residue.
-
Deactivation (Optional but Recommended): A safety data sheet for Dihydroergotamine suggests washing the non-recoverable remainder with a sodium hypochlorite solution.[4] This step can help to chemically degrade any residual compound. Prepare a fresh solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach) and wipe down the surfaces.
-
Final Rinse: After the deactivation step, thoroughly rinse the surfaces with water to remove any residual bleach.
-
Disposal of Cleaning Materials: All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.
In-Lab Deactivation of Bulk Aqueous Waste (Optional)
For laboratories equipped to perform chemical deactivation, treating bulk aqueous waste with activated carbon can be an effective method to reduce its hazardous nature before collection by a certified waste management company.[9][10]
Activated Carbon Adsorption Protocol:
-
Preparation: In a designated chemical fume hood, place the aqueous waste containing 9,10-Dihydroergotamine N-Oxide in a suitable container.
-
Addition of Activated Carbon: Add an excess of powdered activated carbon to the solution. A general guideline is to add approximately 10 grams of activated carbon for every 100 mL of solution, but the exact amount may vary depending on the concentration of the dissolved compound.
-
Agitation: Gently stir or agitate the mixture for several hours to ensure maximum adsorption of the 9,10-Dihydroergotamine N-Oxide onto the activated carbon.
-
Collection: The resulting slurry should be collected as hazardous waste. Do not attempt to filter the carbon from the liquid unless specifically approved by your institution's environmental health and safety department.
Final Disposal Pathway
All collected hazardous waste, including solid waste, sharps containers, and liquid waste (including the activated carbon slurry), must be disposed of through a licensed hazardous waste management company. Ensure that all containers are properly labeled and sealed before collection.
Caption: Final Disposal Pathway for 9,10-Dihydroergotamine N-Oxide Waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment outlined in Section 2.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the powder with a damp cloth or absorbent pad to prevent it from becoming airborne.[7]
-
Clean the Area: Carefully collect the contaminated material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area as described in Section 3.2.
-
Report the Incident: Report the spill to your institution's environmental health and safety department in accordance with established protocols.
Conclusion
The responsible management of hazardous compounds like 9,10-Dihydroergotamine N-Oxide is a cornerstone of a safe and ethical research environment. By adhering to these disposal procedures, researchers can mitigate the risks of exposure and environmental contamination, thereby upholding their commitment to scientific integrity and workplace safety. Always consult your institution's specific guidelines and your local regulatory requirements to ensure full compliance.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Dihydroergotamine methanesulfonate. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Dihydroergotamine Safety Data Sheet. Retrieved from [Link]
- Dasht Bozorg, B., Kim, Y., Song, Y., Manian, M., Fowler, W., Korey, A., & Banga, A. K. (n.d.). Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System.
- Scott, S., & Valgus, J. (2013). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 20(2), e88-e97.
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
San Francisco Environment Department. (2017, April 21). Overview of Eight Medicine Disposal Products. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Molecules. (2025, December 3). Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety.
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
Max Rubner-Institut. (n.d.). Recommendations - For action to minimise ergot and ergot alkaloids in cereals. Retrieved from [Link]
- Singh, S., & Banga, A. K. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research, 32(12), 3880-3889.
-
AHDB. (2019, March 14). Ergot alkaloids can move from infected to 'clean' grain. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
AGROLAB GROUP. (2023, November 4). Ergot alkaloids in cereal products. Retrieved from [Link]
- Olson, K. R. (Ed.). (n.d.). ERGOT DERIVATIVES. In Poisoning & Drug Overdose (7th ed.). AccessMedicine.
-
WorkSafe QLD. (2017, February). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal. Retrieved from [Link]
- Dasht Bozorg, B., & Banga, A. K. (2025, August 9). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications.
- Marin, S., Ramos, A. J., & Sanchis, V. (2020).
Sources
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. fishersci.com [fishersci.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. deterrasystem.com [deterrasystem.com]
- 10. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
